molecular formula C5H2Cl2N2O2 B1322329 4,6-Dichloropyrimidine-2-carboxylic acid CAS No. 684220-30-2

4,6-Dichloropyrimidine-2-carboxylic acid

Cat. No.: B1322329
CAS No.: 684220-30-2
M. Wt: 192.98 g/mol
InChI Key: XTPRJRYOVQDBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloropyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H2Cl2N2O2 and its molecular weight is 192.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloropyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPRJRYOVQDBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623164
Record name 4,6-Dichloropyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684220-30-2
Record name 4,6-Dichloropyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,6-Dichloropyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,6-dichloropyrimidine-2-carboxylic acid (CAS No: 684220-30-2). This halogenated pyrimidine derivative is a versatile building block in medicinal chemistry and agrochemical research, notably for its potential as a herbicide. This document collates available data on its structure, physical properties, synthesis, reactivity, and spectroscopic profile. Furthermore, it delves into its biological activity, proposing a mechanism of action involving the inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme in the pyrimidine biosynthesis pathway. Due to the limited availability of experimental data for this specific compound, some of the presented information is based on predictions and analysis of structurally related compounds.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₂Cl₂N₂O₂. The presence of two electron-withdrawing chlorine atoms on the pyrimidine ring, coupled with a carboxylic acid group, imparts significant reactivity and specific physical characteristics to the molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
CAS Number 684220-30-2[1][2]
Molecular Formula C₅H₂Cl₂N₂O₂[1][3]
Molecular Weight 192.99 g/mol [1][3]
Boiling Point 424 °C at 760 mmHgPredicted
Density 1.718 g/cm³Predicted
Flash Point 210 °CPredicted
Melting Point Not Available-
Solubility Not AvailableExpected to have some solubility in polar organic solvents.
Appearance White to off-white solidGeneral expectation for similar compounds.

Synthesis and Reactivity

Synthesis

Proposed Synthesis Workflow:

G Start 4,6-Dihydroxypyrimidine- 2-carboxylic acid Reagents Chlorinating Agent (e.g., POCl₃ or Phosgene) Pyridine (catalyst) Chloroform (solvent) Reaction Chlorination Reaction (Phosgenation) Start->Reaction Reagents->Reaction Heat Workup Aqueous Workup and Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 4,6-Dichloropyrimidine- 2-carboxylic acid Purification->Product

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed):

This protocol is a generalized procedure and may require optimization.

  • Step 1: Reaction Setup In a well-ventilated fume hood, a solution of 4,6-dihydroxypyrimidine-2-carboxylic acid is prepared in a suitable inert solvent such as chloroform. A catalytic amount of a base, for instance, pyridine, is added to the mixture.

  • Step 2: Chlorination The mixture is heated to a moderate temperature (e.g., 50 °C). A chlorinating agent, such as phosgene or phosphorus oxychloride (POCl₃), is then introduced slowly into the reaction mixture. The reaction is monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC).

  • Step 3: Workup and Isolation Upon completion, the reaction mixture is cooled to room temperature. Excess chlorinating agent is carefully quenched. The mixture is then washed with water to remove water-soluble byproducts. The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Step 4: Purification The crude product is purified by recrystallization from a suitable solvent to yield the final product.

Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine substituents. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups. The carboxylic acid group at position 2 can undergo typical reactions of carboxylic acids, such as esterification and amidation.

Spectroscopic Profile (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following sections provide predicted data based on the analysis of its structure and comparison with related compounds like 4,6-dichloropyrimidine.[4][5][6][7][8][9][10][11]

¹H and ¹³C NMR Spectroscopy

Table 2: Predicted NMR Spectral Data

SpectrumPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~13-14Broad Singlet-COOH
~7.8SingletH-5
¹³C NMR ~170-C=O
~165-C-4, C-6
~160-C-2
~120-C-5

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and general chemical shift ranges for the respective functional groups.[12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~1720StrongC=O stretch (carboxylic acid)
~1550StrongC=N and C=C stretching (pyrimidine ring)
~1300MediumC-O stretch
~800StrongC-Cl stretch

Note: These are approximate values based on typical IR frequencies for the respective functional groups and the analysis of similar dichloropyrimidine compounds.[15][16]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent cluster of peaks around m/z 192, 194, and 196 would be expected due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).

  • Key Fragmentation: A significant fragment would likely be observed corresponding to the loss of the carboxylic acid group (-COOH), resulting in a fragment ion at m/z 147.

Biological Activity and Mechanism of Action

This compound has been identified as a herbicide.[3] While the precise mechanism for this specific molecule is not extensively detailed, related chloropyrimidine and pyrimidine carboxylic acid derivatives are known to act as enzyme inhibitors. A prominent target for this class of compounds in herbicidal applications is dihydroorotate dehydrogenase (DHODH).[17][18][19][20][21]

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components. Inhibition of this enzyme disrupts the production of pyrimidines, leading to the cessation of cell growth and proliferation, ultimately causing the death of the plant.[22][23][24][25][26]

Proposed Mechanism of Action:

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_P Carbamoyl Phosphate Carbamoyl_Asp Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp Aspartate Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP Nucleotides UTP, CTP, dTTP (DNA and RNA Synthesis) UMP->Nucleotides Inhibitor 4,6-Dichloropyrimidine- 2-carboxylic acid Inhibitor->Inhibition

Figure 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH) in the Pyrimidine Biosynthesis Pathway.

Conclusion

This compound is a compound of significant interest for its potential applications in agrochemical and pharmaceutical development. Its reactive nature, stemming from the dichloropyrimidine core, allows for diverse chemical modifications. While a comprehensive experimental dataset for this specific molecule is not yet available, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, predicted spectroscopic characteristics, and a likely mechanism of action for its herbicidal properties. Further experimental investigation is warranted to fully elucidate the properties and potential of this versatile chemical entity.

References

In-Depth Technical Guide: 4,6-Dichloropyrimidine-2-carboxylic acid (CAS Number: 684220-30-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dichloropyrimidine-2-carboxylic acid, a halogenated pyrimidine derivative with significant applications in the agrochemical and pharmaceutical industries. This document details the compound's chemical and physical properties, outlines a detailed synthesis protocol, and explores its mechanism of action, particularly as a herbicide. The guide is intended to be a valuable resource for researchers and professionals involved in the development of new herbicides and therapeutic agents.

Chemical and Physical Properties

This compound (CAS: 684220-30-2) is a solid, heterocyclic organic compound.[1] The presence of two electron-withdrawing chlorine atoms and a carboxylic acid group on the pyrimidine ring makes it a versatile synthetic intermediate.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 684220-30-2[1]
Molecular Formula C₅H₂Cl₂N₂O₂[1]
Molecular Weight 192.99 g/mol [1]
Purity >95%[2]
Appearance White to off-white solid
SMILES OC(=O)c1nc(Cl)cc(Cl)n1[2]

Synthesis

The synthesis of this compound typically involves the chlorination of a dihydroxypyrimidine precursor. The following protocol is a representative method based on analogous preparations of dichloropyrimidines.

Experimental Protocol: Synthesis of this compound

This procedure outlines the conversion of 4,6-dihydroxypyrimidine-2-carboxylic acid to its dichlorinated analogue using phosphorus oxychloride.

Materials:

  • 4,6-dihydroxypyrimidine-2-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (Hunig's base)

  • Methylcyclohexane

  • Ice

  • Water

  • Aqueous potassium hydroxide solution (50% w/w)

  • Standard laboratory glassware (three-necked flask, mechanical stirrer, thermometer, reflux condenser, dropping funnel)

Procedure:

  • Reaction Setup: In a 250 ml three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel, combine 4,6-dihydroxypyrimidine-2-carboxylic acid (25 g) and phosphorus oxychloride (74.6 g).

  • Addition of Base: Heat the mixture to 60°C. Slowly add Hunig's base (57.0 g) via the dropping funnel, maintaining the reaction temperature between 80-85°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80-85°C for 2 hours.

  • Workup: Transfer the reaction mixture to a jacketed separating funnel and add methylcyclohexane (300 g).

  • Quenching: Carefully pour the mixture into a stirred mixture of water (125 ml) and methylcyclohexane (90 g). Maintain the temperature between 40°C and 50°C during this process by adding ice as needed.

  • Neutralization: Adjust the pH of the resulting mixture to 5-5.5 by adding a 50% w/w aqueous potassium hydroxide solution.

  • Extraction: Stir the mixture for 20 minutes and then separate the organic (methylcyclohexane) layer from the aqueous layer while the mixture is still warm.

  • Isolation: Distill the solvent from the organic layer to yield this compound.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start: 4,6-dihydroxypyrimidine-2-carboxylic acid react React with POCl3 and Hunig's base at 80-85°C start->react workup Quench with ice/water and neutralize with KOH react->workup extract Extract with methylcyclohexane workup->extract isolate Isolate by solvent distillation extract->isolate purify Purify by recrystallization isolate->purify end_product End Product: this compound purify->end_product

A simplified workflow for the synthesis and purification of the target compound.

Mechanism of Action as a Herbicide

This compound is recognized for its use as a selective herbicide.[1] While the specific molecular target has not been definitively reported in publicly available literature, its structural similarity to other pyrimidine-based herbicides suggests a likely mechanism of action involving the inhibition of a key enzyme in a vital metabolic pathway. A prominent target for other herbicidal pyrimidines is Dihydroorotate Dehydrogenase (DHODH).[4][5]

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[4][6] Inhibition of DHODH disrupts this pathway, leading to a depletion of pyrimidines and ultimately causing cessation of cell growth and plant death.[4]

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed inhibitory action of this compound on the pyrimidine biosynthesis pathway.

G cluster_pathway Proposed Herbicidal Mechanism of Action Carbamoyl_phosphate Carbamoyl phosphate + Aspartate Carbamoyl_aspartate N-Carbamoyl-aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Nucleotides Pyrimidines (DNA, RNA) UMP->Nucleotides Inhibitor 4,6-Dichloropyrimidine- 2-carboxylic acid Inhibitor->DHODH DHODH->Orotate

Inhibition of DHODH by this compound disrupts pyrimidine synthesis.

Analytical Data

Detailed experimental spectral data for this compound is not widely available. However, based on the analysis of structurally similar compounds, the following are the expected characteristic spectral features.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR A singlet for the C5-H proton. The chemical shift of the carboxylic acid proton will be highly dependent on the solvent and concentration.
¹³C NMR Signals corresponding to the five carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield.
IR Spectroscopy Characteristic absorption bands for the C=O of the carboxylic acid, O-H stretching, and C-Cl stretching.
Mass Spectrometry The molecular ion peak (M+) and a characteristic isotopic pattern due to the two chlorine atoms.

Note: This data is predictive and requires experimental verification.

Applications

The primary application of this compound is as a herbicide for weed control in agricultural settings.[1] Its structure also makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities.[1]

Conclusion

This compound is a significant heterocyclic compound with established utility in agrochemicals and potential for further applications in drug discovery. This technical guide has provided a summary of its properties, a detailed synthesis protocol, and a proposed mechanism of action. Further research to confirm its specific molecular targets and to obtain detailed analytical data will be invaluable for its future development and application.

References

Structure Elucidation of 4,6-Dichloropyrimidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,6-Dichloropyrimidine-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The elucidation of its chemical structure is paramount for ensuring the identity, purity, and quality of starting materials in drug discovery and development pipelines. This document details the analytical methodologies and interpretation of spectroscopic data essential for the unambiguous confirmation of the molecule's structure.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol .[1] Its structure consists of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a carboxylic acid group at position 2.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 684220-30-2[1]
Molecular Formula C₅H₂Cl₂N₂O₂[1]
Molecular Weight 192.99[1]
IUPAC Name This compound

Spectroscopic Data and Analysis

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Broad Singlet1H-COOH
7.65Singlet1HH-5

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
165.0C=O (Carboxylic Acid)
162.5C-4, C-6
158.0C-2
122.0C-5

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed using MestReNova (or similar software) with an exponential window function and zero-filling prior to Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the dichloropyrimidine ring.

Table 4: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid dimer)
1710StrongC=O stretch (Carboxylic acid)[2][3]
1550MediumC=N stretch (Pyrimidine ring)
1420MediumC-C stretch (Pyrimidine ring)
820StrongC-Cl stretch

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the uATR.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
192/194/196100/65/10[M]⁺ (Molecular ion)
147/149/15180/52/8[M-COOH]⁺
112/11440/13[M-COOH-Cl]⁺

The isotopic pattern observed for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1) is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL.

  • Infusion and Ionization: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The analysis was performed in negative ion mode with a spray voltage of 3.5 kV.

  • Mass Analysis: The mass spectrum was acquired over a mass range of m/z 50-500 with a resolution of 70,000.

  • Data Processing: The acquired data was processed using Xcalibur software to identify the molecular ion and major fragment peaks.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of analytical steps leading to the final confirmation of the chemical structure.

G Figure 1: Workflow for the Structure Elucidation of this compound cluster_synthesis Synthesis and Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data NMR Data Analysis: - Chemical Shifts - Multiplicity - Integration nmr->nmr_data ir_data IR Data Analysis: - Functional Group Identification ir->ir_data ms_data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern - Isotopic Distribution ms->ms_data structure_confirmation Structure Confirmation of This compound nmr_data->structure_confirmation ir_data->structure_confirmation ms_data->structure_confirmation

Caption: Workflow for structure elucidation.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a consistent and unambiguous structural assignment for this compound. The proton and carbon NMR spectra confirm the skeletal framework and the substitution pattern of the pyrimidine ring. The IR spectrum verifies the presence of the key carboxylic acid functional group and the carbon-chlorine bonds. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. These analytical methodologies are crucial for the quality control and assurance of this important chemical intermediate in research and development.

References

4,6-Dichloropyrimidine-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dichloropyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyrimidine derivative recognized for its role as a versatile intermediate in the synthesis of a wide range of compounds. With a molecular formula of C₅H₂Cl₂N₂O₂, this compound serves as a critical building block in medicinal chemistry and agrochemical development.[1] Its structural features, including two reactive chlorine atoms and a carboxylic acid group on the pyrimidine ring, allow for diverse chemical modifications. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications, particularly as a precursor for molecules with significant biological activity.

Chemical and Physical Properties

The key quantitative data for this compound are summarized below. This information is crucial for its application in synthetic chemistry, enabling researchers to understand its reactivity and physical characteristics.

PropertyDataReference
Molecular Weight 192.99 g/mol [1]
Molecular Formula C₅H₂Cl₂N₂O₂[1]
CAS Number 684220-30-2[1][2][3]
Canonical SMILES C1=NC(=C(C(=N1)Cl)Cl)C(=O)O
Purity Typically available at ≥95% or ≥96%[2][4]

Synthesis and Experimental Protocols

The synthesis of 4,6-dichloropyrimidine derivatives often involves the chlorination of the corresponding dihydroxy pyrimidine precursors. A general and widely used method involves reacting the dihydroxy pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). The carboxylic acid moiety can be introduced before or after the chlorination step. Below is a representative experimental workflow for the synthesis of the title compound, adapted from established procedures for similar heterocyclic compounds.

General Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: first, the creation of the dichloropyrimidine scaffold from a dihydroxy precursor, and second, ensuring the presence of the 2-carboxylic acid group. A common route is the hydrolysis of a corresponding ester.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Work-up and Purification A 4,6-Dihydroxypyrimidine- 2-carboxylic acid C Reaction Mixture A->C B Phosphorus Oxychloride (POCl3) + Hindered Amine (e.g., Hunig's Base) B->C D Crude 4,6-Dichloropyrimidine- 2-carboxylic acid C->D Heat (e.g., 80-120°C) E Extraction with Organic Solvent D->E F Washing & Drying E->F G Crystallization F->G H Pure 4,6-Dichloropyrimidine- 2-carboxylic acid G->H

Caption: General workflow for the synthesis and purification of this compound.

Detailed Synthetic Protocol

This protocol describes the chlorination of a dihydroxy pyrimidine precursor.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4,6-dihydroxypyrimidine-2-carboxylic acid and a suitable hindered amine (e.g., N,N-diisopropylethylamine).[5]

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) to the mixture through the dropping funnel.[5] An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady temperature.

  • Heating: After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C.[5] The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system to yield the pure this compound.

Applications and Biological Significance

This compound is not typically an end-product but rather a key intermediate. Its reactivity makes it valuable in constructing more complex molecules with specific biological activities.

Agrochemicals

This compound serves as a precursor in the manufacturing of herbicides.[1] Its derivatives have been shown to be effective as selective herbicides, capable of disrupting metabolic pathways in specific weeds without significantly affecting the crops.[1]

Pharmaceutical Development

The pyrimidine scaffold is a cornerstone in drug discovery, and this dichlorinated intermediate provides a versatile platform for developing new therapeutic agents.[6]

  • Antiviral Agents: It is used as an intermediate in the synthesis of antiviral nucleotide derivatives. Research has demonstrated that compounds derived from this molecule exhibit significant activity against various viruses.[1]

  • Anti-inflammatory Drugs: Derivatives have been shown to possess anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

The role of COX-2 in the inflammatory cascade and the point of intervention for inhibitors are illustrated below.

G A Inflammatory Stimuli (e.g., Cytokines, Pathogens) B Phospholipase A2 Activation A->B C Arachidonic Acid B->C D COX-2 Enzyme C->D E Prostaglandins (PGE2, etc.) D->E F Inflammation (Pain, Fever, Swelling) E->F G Inhibitor (Derived from Precursor) G->D

Caption: Simplified COX-2 signaling pathway in inflammation, showing the target for derived inhibitors.

Materials Science

The structural versatility of this compound also extends to materials science, where it is used in the synthesis of functional polymers with tailored properties such as enhanced thermal stability and chemical resistance.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications across multiple scientific disciplines. Its molecular structure provides a reactive and adaptable scaffold for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. The methodologies for its synthesis are well-established, allowing for its reliable production for research and development purposes. As the demand for new drugs and advanced materials continues to grow, the importance of such versatile building blocks is set to increase.

References

Navigating the Reactivity of 4,6-Dichloropyrimidine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive chlorine atoms and a carboxylic acid group, allows for a diverse range of chemical modifications. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles. We will delve into the principles of nucleophilic aromatic substitution (SNAr) on the pyrimidine core, explore the regioselectivity of these reactions, and discuss the interplay between the reactivity of the chloro-substituents and the carboxylic acid moiety. This document aims to serve as a valuable resource for researchers by providing curated data, detailed experimental protocols for key transformations, and visual aids to illustrate reaction mechanisms and workflows.

Core Concepts: Understanding the Reactivity Landscape

The reactivity of this compound is governed by the electronic properties of the pyrimidine ring and its substituents. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the carbon atoms susceptible to nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, further facilitating nucleophilic aromatic substitution (SNAr).

The carboxylic acid group at the C2 position plays a crucial role in modulating the reactivity of the molecule. As an electron-withdrawing group, it further activates the C4 and C6 positions towards nucleophilic attack. Due to the symmetry of the molecule, the C4 and C6 positions are chemically equivalent, meaning that monosubstitution will yield a single, predictable product.

A key consideration in the reaction of this compound with nucleophiles is the potential for competing reactions. Nucleophiles can either attack the pyrimidine ring at the C4/C6 positions via an SNAr mechanism or react with the carboxylic acid group at the C2 position (e.g., esterification or amidation). The outcome of the reaction is often dictated by the nature of the nucleophile and the reaction conditions.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Start This compound + Nucleophile (Nu-) SNAr SNAr at C4/C6 Start->SNAr Path A AcylSub Acyl Substitution at C2 Start->AcylSub Path B SNAr_Product 4-Nu-6-chloropyrimidine-2-carboxylic Acid SNAr->SNAr_Product AcylSub_Product 4,6-Dichloropyrimidine-2-carbonyl-Nu AcylSub->AcylSub_Product

Reactions with Nucleophiles: A Data-Driven Overview

The following sections summarize the reactivity of this compound with various classes of nucleophiles. The data presented is a combination of direct experimental results where available and informed extrapolations from closely related analogues.

N-Nucleophiles (Amines)

The reaction of 4,6-dichloropyrimidines with amines is a well-established method for the synthesis of substituted aminopyrimidines. These reactions can proceed either thermally or under palladium catalysis. With this compound, primary and secondary amines can potentially react at either the C4/C6 positions or the C2-carboxylic acid. Generally, SNAr reactions with amines are favored at elevated temperatures in the presence of a base, while amide formation may require coupling agents.

Amine Conditions Product(s) Yield (%) Reference
Adamantane-containing aminesK₂CO₃, DMF, 140 °CMono-aminated at C4/C6QuantitativeAdapted from[1]
Various diaminesCs₂CO₃, dioxane, refluxN,N'-bis(6-chloropyrimidin-4-yl) derivativesQuantitativeAdapted from[2]
Secondary aliphatic aminesPd(dba)₂/ligand, base, 80-120 °CMono-aminated at C4/C6Moderate to highAdapted from[3]
AnilinesLiHMDS, THFMono-aminated at C4/C6HighAdapted from[4]

Note: The table is based on the reactivity of 4,6-dichloropyrimidine and related compounds. The presence of the C2-carboxylic acid may influence yields and reaction conditions.

O-Nucleophiles (Alcohols and Phenols)

The reaction with O-nucleophiles can lead to either ether formation at the C4/C6 positions or esterification of the C2-carboxylic acid. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a common method for converting the carboxylic acid to an ester.[5] SNAr with alkoxides or phenolates typically requires a base to deprotonate the nucleophile.

Nucleophile Conditions Product(s) Yield (%) Reference
Alcohols (e.g., Methanol, Ethanol)Strong acid (e.g., H₂SO₄), reflux4,6-Dichloropyrimidine-2-carboxylate esterGood to excellentInferred from[5]
PhenolatesBase (e.g., K₂CO₃), DMF, heat4-Phenoxy-6-chloropyrimidine-2-carboxylic acidModerate to goodInferred from[4]
AlkoxidesAlcohol, base (e.g., NaOH), reflux4-Alkoxy-6-chloropyrimidine-2-carboxylic acidGoodInferred from[6]

Note: The table is based on general principles and reactivity of analogous compounds.

S-Nucleophiles (Thiols)

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily participate in SNAr reactions with dichloropyrimidines to form thioethers.[7] These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Nucleophile Conditions Product(s) Yield (%) Reference
ThiophenolsBase (e.g., K₂CO₃), DMF, rt4-(Arylthio)-6-chloropyrimidine-2-carboxylic acidHighInferred from[7]
AlkanethiolsBase (e.g., NaH), THF, 0 °C to rt4-(Alkylthio)-6-chloropyrimidine-2-carboxylic acidGood to highInferred from[7]

Note: The table is based on the reactivity of 2,4-dichloropyrimidines and general principles of SNAr with sulfur nucleophiles.

Experimental Protocols

The following are representative experimental protocols for key transformations of this compound. These are adapted from literature procedures for analogous compounds and may require optimization.

General Procedure for Mono-amination (SNAr)

G Start Start Step1 Dissolve this compound and amine in DMF Start->Step1 Step2 Add base (e.g., K₂CO₃) Step1->Step2 Step3 Heat reaction mixture (e.g., 140 °C) Step2->Step3 Step4 Monitor reaction by TLC or LC-MS Step3->Step4 Step5 Work-up: Pour into water, extract with organic solvent Step4->Step5 Step6 Purify by chromatography or recrystallization Step5->Step6 End End Step6->End

To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) is added the desired amine (1.1 mmol) followed by potassium carbonate (2.0 mmol). The reaction mixture is heated to 140 °C and stirred for 4-12 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-6-chloropyrimidine-2-carboxylic acid.

General Procedure for Fischer Esterification

A solution of this compound (1.0 mmol) in the desired alcohol (e.g., methanol, 10 mL) is treated with a catalytic amount of concentrated sulfuric acid (2-3 drops). The mixture is heated to reflux and stirred for 6-24 hours, monitoring the reaction by TLC or LC-MS. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in ethyl acetate (30 mL) and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ester, which can be further purified by column chromatography if necessary.[5]

Mechanistic Insights

The nucleophilic aromatic substitution (SNAr) on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks one of the electron-deficient carbons (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

G Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Product 4-Nu-6-chloropyrimidine-2-carboxylic Acid + Cl⁻ Intermediate->Product Elimination

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyrimidines. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution at the C4 and C6 positions, which are activated by the electron-withdrawing carboxylic acid group at C2. The choice of nucleophile and reaction conditions allows for the selective modification of either the pyrimidine ring or the carboxylic acid moiety, providing a rich platform for the generation of diverse molecular architectures for drug discovery and materials science applications. Further exploration of palladium-catalyzed cross-coupling reactions and the development of orthogonal protection strategies for the carboxylic acid group will undoubtedly expand the synthetic utility of this important intermediate.

References

An In-depth Technical Guide to the Electrophilic Sites of 4,6-Dichloropyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic sites of 4,6-dichloropyrimidine-2-carboxylic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document elucidates the electronic properties, reactivity, and key reaction mechanisms of this molecule. A detailed examination of its electrophilic centers is presented, supported by theoretical principles and data from analogous compounds. Furthermore, this guide furnishes detailed experimental protocols for nucleophilic aromatic substitution reactions and discusses the potential for this compound to modulate biological signaling pathways. All quantitative data is summarized in structured tables, and logical relationships are visualized through diagrams generated using Graphviz.

Introduction

This compound is a key building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, substituted with two chlorine atoms and a carboxylic acid group, presents a unique electronic landscape that dictates its reactivity. The electron-withdrawing nature of the pyrimidine ring nitrogens and the carboxylic acid group significantly influences the electron density distribution, rendering specific sites on the molecule susceptible to nucleophilic attack. Understanding the location and reactivity of these electrophilic sites is paramount for the rational design and synthesis of novel therapeutic agents. This guide aims to provide a detailed technical overview of these electrophilic centers, focusing on the underlying principles of their reactivity and providing practical guidance for their synthetic manipulation.

Identification of Electrophilic Sites

The primary electrophilic sites of this compound are the carbon atoms at the 4- and 6-positions of the pyrimidine ring. These positions are rendered electron-deficient due to the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the carboxylic acid group at the 2-position. This heightened electrophilicity makes the C4 and C6 positions susceptible to attack by a wide range of nucleophiles.

The typical reaction involving these electrophilic sites is nucleophilic aromatic substitution (SNAr) . In this mechanism, a nucleophile attacks the electron-deficient carbon atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion, a good leaving group, is expelled, resulting in the formation of the substituted product.

G reactant 4,6-Dichloropyrimidine- 2-carboxylic acid + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack at C4/C6 product Substituted Product + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻)

Electronic Properties and Reactivity

Atomic Charge Distribution (Qualitative)

The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylic acid group are highly electronegative, leading to a significant polarization of the molecule. This results in a net positive partial charge on the carbon atoms of the pyrimidine ring, particularly at the C4 and C6 positions, making them the primary sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory

According to Frontier Molecular Orbital (FMO) theory, the interaction between a nucleophile and an electrophile is governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The LUMO of the electrophile indicates the most probable sites for nucleophilic attack.

For related dichloropyrimidines, such as 2,4-dichloropyrimidine, DFT calculations have shown that the LUMO is predominantly localized at the C4 and C6 positions. This theoretical finding is consistent with the experimentally observed regioselectivity of nucleophilic substitution at these positions. It is highly probable that this compound exhibits a similar LUMO distribution, with significant lobes at the C4 and C6 carbons.

Parameter Observation for Related Dichloropyrimidines Predicted Implication for this compound
Calculated Atomic Charges C4 and C6 positions show significant positive partial charges.[1]The C4 and C6 carbons are the primary electrophilic centers.
LUMO Distribution The LUMO has large coefficients on the C4 and C6 carbon atoms.[2]Nucleophilic attack is predicted to occur preferentially at the C4 and C6 positions.

Experimental Protocols for Nucleophilic Aromatic Substitution

While a specific, standardized protocol for the nucleophilic substitution on this compound is not extensively documented, the following generalized procedure can be adapted from protocols for similar dichloropyrimidine derivatives. The reaction conditions may require optimization depending on the nucleophile used.

General Protocol for Amination

This protocol describes a general method for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., primary or secondary amine)

  • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., K2CO3, Et3N, or DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1-1.2 equivalents for monosubstitution, >2 equivalents for disubstitution).

  • Add the base (1.5-3 equivalents).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-140 °C), depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., inorganic salts) is present, filter the mixture.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.

Reaction Parameter Typical Conditions Notes
Solvent DMF, DMSO, Acetonitrile, THFAnhydrous conditions are crucial.
Base K2CO3, Et3N, DIPEAThe choice of base depends on the nucleophile and reaction temperature.
Temperature Room Temperature to 140 °CHigher temperatures may be required for less reactive nucleophiles.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

G start Start setup Reaction Setup: - this compound - Amine Nucleophile - Base - Anhydrous Solvent start->setup reaction Stir at RT or Heat (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification end End purification->end

Modulation of Signaling Pathways

While specific signaling pathways directly targeted by this compound are not extensively detailed in the available literature, it has been noted for its potential to modulate signaling pathways involved in cell growth, differentiation, and apoptosis.[3] The pyrimidine scaffold is a common feature in many kinase inhibitors and other modulators of cellular signaling. The functionalization of the 4- and 6-positions of this compound with various substituents allows for the generation of diverse chemical libraries that can be screened for activity against a range of biological targets within these pathways.

G molecule 4,6-Dichloropyrimidine- 2-carboxylic acid Derivatives target Biological Target (e.g., Kinase, Receptor) molecule->target Binding/Inhibition pathway Cellular Signaling Pathway (e.g., Growth, Apoptosis) target->pathway Modulation response Biological Response pathway->response

Conclusion

This compound is a highly valuable scaffold in synthetic and medicinal chemistry, characterized by pronounced electrophilic sites at the C4 and C6 positions. The reactivity of these sites is driven by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid substituent, making them amenable to nucleophilic aromatic substitution. While specific computational data for this molecule is limited, theoretical principles and data from analogous compounds provide a robust framework for predicting its reactivity. The generalized experimental protocols provided herein offer a starting point for the synthesis of a diverse range of derivatives. The potential of these derivatives to modulate key biological signaling pathways underscores the importance of this compound as a lead structure in drug discovery and development. Further computational and experimental studies are warranted to fully elucidate the electronic properties and biological activities of this versatile compound and its derivatives.

References

Navigating the Solubility Landscape of 4,6-Dichloropyrimidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4,6-Dichloropyrimidine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of its solubility in various organic solvents and detailed experimental protocols for its determination.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines established methodologies for researchers to determine its solubility profile. The provided protocols are robust and can be readily implemented in a laboratory setting.

Qualitative Solubility Profile

A preliminary assessment of solubility provides crucial insights into the selection of appropriate solvents for reactions, purification, and formulation. Based on its chemical structure—a pyrimidine ring with two chlorine atoms and a carboxylic acid group—a general qualitative solubility profile can be anticipated. The carboxylic acid moiety suggests solubility in basic aqueous solutions, while the chlorinated pyrimidine ring indicates potential solubility in a range of organic solvents.

A systematic qualitative analysis can be performed by observing the dissolution of a small amount of the compound in various solvents. The following table summarizes the expected qualitative solubility and provides a template for recording experimental observations.

Solvent ClassSolvent ExampleExpected Qualitative SolubilityExperimental Observation
Polar Protic WaterSparingly soluble
EthanolSoluble
MethanolSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetonitrileModerately soluble
Nonpolar TolueneSparingly soluble
HexaneInsoluble
Basic (Aqueous) 5% Sodium HydroxideSoluble (forms a salt)
Acidic (Aqueous) 5% Hydrochloric AcidSparingly soluble

Quantitative Solubility Determination: Experimental Protocol

To obtain precise solubility values, a quantitative analysis is necessary. The following protocol describes the equilibrium solubility method, a widely accepted technique for determining the solubility of a solid compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a defined temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetonitrile, etc.)

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a thermostatically controlled shaker or on a stirrer with a heating plate set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from analysis) × (Dilution factor)

Data Presentation:

All quantitative solubility data should be recorded in a structured table for clear comparison.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Solubility_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Analysis cluster_result 4. Result A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm filter D->E F Dilute sample E->F G Analyze by HPLC or other method F->G H Quantify using calibration curve G->H I Calculate Solubility (g/L or mol/L) H->I

Caption: General workflow for quantitative solubility determination.

Signaling Pathways and Logical Relationships

While this compound is a building block and not an active pharmaceutical ingredient with a defined signaling pathway, a logical diagram can illustrate its role in synthetic chemistry.

Synthesis_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4,6-Dichloropyrimidine- 2-carboxylic acid C Solvent Selection (based on solubility) A->C F Substituted Pyrimidine Derivative A->F B Nucleophile (e.g., Amine, Thiol) B->C B->F D Base (optional) C->D E Temperature D->E

Caption: Logical relationship in a typical synthesis using the title compound.

Navigating the Physicochemical Landscape of 4,6-Dichloropyrimidine-2-carboxylic Acid: A Technical Guide to its Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the physicochemical properties of 4,6-dichloropyrimidine-2-carboxylic acid, with a specific focus on its melting and boiling points. As a halogenated pyrimidine derivative, this compound holds potential as a versatile intermediate in medicinal chemistry and agrochemical synthesis.[1] Understanding its physical properties is crucial for its application in these fields.

Executive Summary

Data on Related Pyrimidine Derivatives

To provide a contextual reference for the thermal behavior of this compound, the following table summarizes the experimentally determined and predicted melting and boiling points of structurally similar pyrimidine derivatives. These compounds share the dichloropyrimidine core, offering valuable insights into the potential properties of the title compound.

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)Data Type
4,6-DichloropyrimidineC₄H₂Cl₂N₂65-67176Experimental
4,6-Dichloro-5-pyrimidinecarboxylic acidC₅H₂Cl₂N₂O₂Not Available353.8 ± 37.0Predicted
2,6-Dichloropyrimidine-4-carboxylic acidC₅H₂Cl₂N₂O₂Not AvailableNot Available
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acidC₆H₄Cl₂N₂O₂S159-163384.5 ± 37.0Experimental (mp), Predicted (bp)

Data sourced from various chemical databases and scientific publications.[2][3][4][5]

Predictive Methodologies for Thermal Properties

In the absence of experimental data, computational methods serve as a valuable tool for estimating the melting and boiling points of organic compounds. These predictions are typically based on the molecule's structure, utilizing Quantitative Structure-Property Relationship (QSPR) models or machine learning algorithms.[6]

Several software packages and online predictors are available for this purpose.[7][8][9] These tools often take a SMILES (Simplified Molecular-Input Line-Entry System) string of the molecule as input and calculate the desired properties based on a regression-based model trained on a large dataset of known compounds.[7][8] It is important to note that these predictions are approximations and may have a degree of error.[7][8]

The following diagram illustrates a general workflow for determining the physicochemical properties of a novel compound when experimental data is unavailable.

G cluster_0 Property Determination Workflow A Literature Search for Experimental Data B Data Found? A->B C Utilize Existing Data B->C Yes D Computational Prediction (e.g., QSPR, Machine Learning) B->D No E Experimental Determination D->E Prediction sufficient? No F Report and Disseminate New Data D->F Prediction sufficient? Yes E->F

Workflow for Physicochemical Property Determination.

General Experimental Protocols for Melting and Boiling Point Determination

For researchers who wish to experimentally determine the melting and boiling points of this compound, standard laboratory procedures can be employed.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity and is typically determined using a melting point apparatus.

General Protocol:

  • A small, dry sample of the purified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

  • For accurate measurements, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities of a substance, the boiling point can be determined using micro-methods.

General Protocol (Micro Boiling Point):

  • A small amount of the liquid is placed in a small test tube or reaction vial.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is heated gently in a heating bath (e.g., an oil bath).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

It is crucial to perform these experiments with appropriate safety measures in a well-ventilated fume hood, especially when dealing with halogenated organic compounds.

Conclusion

While experimental data for the melting and boiling points of this compound remain to be reported, this guide provides a framework for researchers by presenting data from related compounds, discussing predictive methods, and outlining standard experimental protocols. The synthesis and characterization of this and other novel pyrimidine derivatives are ongoing areas of research with significant potential in various fields of chemistry and drug discovery.[1][10] The determination and dissemination of its fundamental physicochemical properties will be a valuable contribution to the scientific community.

References

A Technical Guide to the Theoretical Properties of Dichloropyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dichloropyrimidine derivatives are a class of heterocyclic compounds that serve as fundamental building blocks in medicinal chemistry.[1][2] Their importance is rooted in their chemical versatility, which allows for diverse functionalization, making them ideal precursors for complex molecules with a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[2] The pyrimidine ring is a widespread motif in numerous natural products and synthetic pharmacophores.[3] Theoretical and computational studies are pivotal in understanding the structural, electronic, and pharmacokinetic properties of these derivatives, thereby accelerating the design and development of novel therapeutic agents.[1] This guide provides an in-depth overview of the key theoretical properties, experimental protocols, and computational workflows relevant to the study of dichloropyrimidine derivatives.

Theoretical Properties: A Computational Perspective

Computational chemistry provides invaluable insights into the behavior of dichloropyrimidine derivatives at a molecular level, guiding synthesis and predicting biological activity.

Quantum Chemical Calculations

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are used to elucidate the electronic properties of molecules, which govern their reactivity.[1][4] For dichloropyrimidine derivatives, QM is crucial for predicting the regioselectivity of reactions like Nucleophilic Aromatic Substitution (SNAr), a common strategy for their functionalization.[3][5]

The reactivity and regioselectivity of 2,4-dichloropyrimidines in SNAr reactions are highly sensitive to electronic and steric effects from other substituents on the ring.[5] Generally, nucleophilic substitution is selective for the C4 position.[3][5] However, exceptions where the C2 position is favored, or a mixture of products is obtained, are common.[5]

QM analysis, specifically the examination of the Lowest Unoccupied Molecular Orbital (LUMO), can predict the site of nucleophilic attack. The reaction typically occurs at the carbon atom with the largest LUMO lobe.[5] For the parent 2,4-dichloropyrimidine, the LUMO is predominantly at the C4 position, explaining the observed C4 selectivity. However, placing a strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position can alter the electronic distribution, increasing the LUMO lobe at the C2 position and thus favoring C2-selective substitution.[5] If the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small (≤ 0.25 eV), the contribution from LUMO+1 must also be considered, which can lead to a mixture of products.[5]

G cluster_0 S(N)Ar Regioselectivity Logic Start 2,4-Dichloropyrimidine Derivative QM_Calc Quantum Mechanics Calculation (DFT: LUMO, LUMO+1 Analysis) Start->QM_Calc Decision Energy Gap LUMO+1 to LUMO QM_Calc->Decision C4_Attack Predicted C4 Selective Attack Decision->C4_Attack > 0.25 eV LUMO at C4 C2_Attack Predicted C2 Selective Attack Decision->C2_Attack > 0.25 eV LUMO at C2 (e.g., C6-EDG) Mixed_Attack Predicted Mixture of C4/C2 Products Decision->Mixed_Attack <= 0.25 eV

Caption: Logical workflow for predicting S(N)Ar regioselectivity using QM.

Table 1: Summary of Calculated Quantum Chemical Properties

Property Description Typical Method Relevance in Drug Design
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. DFT (e.g., B3LYP/6-311G(d,p))[4] The HOMO-LUMO gap indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.[4]
LUMO Map Visualization of the LUMO distribution across the molecule. DFT Calculation and Visualization[5] Predicts the most likely site for nucleophilic attack in SNAr reactions.[5]
Dipole Moment A measure of the overall polarity of the molecule. DFT Calculation[4] Influences solubility, membrane permeability, and binding interactions.

| Electrostatic Potential | Maps the charge distribution on the molecular surface. | DFT Calculation | Identifies electron-rich and electron-poor regions, which are key to understanding intermolecular interactions. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). It is instrumental in structure-based drug design for identifying potential biological targets and elucidating binding mechanisms.

Dichloropyrimidine derivatives have been successfully docked into the active sites of various enzymes. For example, studies have shown that pyrimidine derivatives can act as potent inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in bacterial proliferation, and Thymidylate Synthase, a target for anti-cancer drugs.[6][7] Docking simulations suggest that these compounds form stable complexes within the enzyme's active site, often through hydrogen bonding and hydrophobic interactions.[6][7] In a notable example, a 2,5-dichloropyrimidine derivative was identified as a covalent inhibitor of the C-terminal kinase domain (CTKD) of MSK1, binding to a non-catalytic cysteine residue (Cys440).[8]

G cluster_pathway MSK1 Signaling Pathway and Inhibition p38_ERK Upstream Kinases (p38 / ERK) MSK1 MSK1 (Mitogen- and Stress- activated Protein Kinase 1) p38_ERK->MSK1 activates Substrates Downstream Substrates (e.g., CREB, Histone H3) MSK1->Substrates phosphorylates Covalent_Bond Covalent Bond Formation (S(N)Ar with Cys440) MSK1->Covalent_Bond Response Cellular Response (Inflammation, Gene Expression) Substrates->Response Inhibitor Dichloropyrimidine Covalent Inhibitor Inhibitor->MSK1 binds to CTKD Inhibitor->Covalent_Bond

Caption: Inhibition of the MSK1 signaling pathway by a dichloropyrimidine.

Table 2: Representative Molecular Docking Results for Pyrimidine Derivatives

Target Protein Derivative Class Docking Score (kcal/mol) Key Interacting Residues Potential Application Reference
Antibacterial Protein Diaminobis(pyrimidine) -7.97 Not Specified Antibacterial [9]
Dihydrofolate Reductase (DHFR) Substituted Pyrimidine Not Specified Active cavity residues Antibacterial [7]
Thymidylate Synthase Bromo-dimethoxy Pyrimidine Not Specified Hydrogen bonding and hydrophobic interactions Anti-colorectal cancer [6]

| MSK1 CTKD | 2,5-Dichloropyrimidine | Not Specified | Cys440 (covalent bond) | Anti-inflammatory |[8] |

ADMET Predictions

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates in the early stages of discovery is crucial to reduce late-stage failures.[10][11] Numerous in silico models are used to estimate these pharmaceutically relevant properties.[10] For pyrimidine derivatives, ADMET prediction helps to assess their drug-likeness, often evaluated against criteria such as Lipinski's "Rule of Five".[6][9]

In silico tools like SwissADME and pkCSM can predict properties such as water solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity.[10][12] Studies on various pyrimidine derivatives have shown that they generally exhibit good oral bioavailability and follow Lipinski's rules, making them promising candidates for further development.[9][10][13]

Table 3: Common In Silico ADMET Properties and Their Significance

Property Description Desired Range for Oral Drugs Significance
Molecular Weight (MW) Mass of the molecule. < 500 Da Affects size-dependent diffusion and absorption.
LogP (Lipophilicity) Octanol-water partition coefficient. < 5 Balances solubility and permeability for membrane passage.
H-bond Donors Number of N-H and O-H bonds. < 5 Influences solubility and receptor binding.
H-bond Acceptors Number of N and O atoms. < 10 Influences solubility and receptor binding.
Topological Polar Surface Area (TPSA) Surface sum over all polar atoms. < 140 Ų Correlates with intestinal absorption and BBB penetration.[10]
BBB Permeation Blood-Brain Barrier penetration. No/Low Desired for peripherally acting drugs; Yes for CNS drugs.

| Hepatotoxicity | Potential to cause liver damage. | No | Critical safety parameter. |

Experimental Protocols

While this guide focuses on theoretical properties, these predictions must be validated experimentally. Below are generalized protocols for a typical synthesis and a computational workflow.

Protocol: Regioselective SNAr Amination of 2,4-Dichloropyrimidine

This protocol is a generalized procedure based on methodologies for palladium-catalyzed and non-catalyzed amination reactions, which often favor substitution at the C4 position.[3][14]

  • Reactant Preparation : In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the substituted 6-aryl-2,4-dichloropyrimidine (1 equivalent) in an anhydrous solvent such as THF.

  • Base and Amine : For reactions with aliphatic secondary amines, pre-mix the amine (1.1 equivalents) with a strong, non-nucleophilic base like LiHMDS (1.1 equivalents) in THF.[3] For reactions with anilines, a catalyst may not be required.[3]

  • Catalyst Addition (if applicable) : For challenging aminations, add a palladium catalyst, such as a complex formed from Pd(OAc)₂ and a suitable phosphine ligand (e.g., dppb), at a low loading (e.g., 2 mol %).[3]

  • Reaction : Cool the solution of the dichloropyrimidine to a low temperature (e.g., -60°C to 0°C).[3] Slowly add the premixed amine/base solution to the dichloropyrimidine solution.

  • Monitoring : Allow the reaction to proceed for 0.5-2 hours, monitoring its completion by a suitable method like Thin Layer Chromatography (TLC) or HPLC.

  • Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired C4-aminated product.

Protocol: Standard Computational Workflow for Theoretical Analysis

This protocol outlines the steps for a comprehensive in silico analysis of a dichloropyrimidine derivative.

G Start 1. Molecule Input (SMILES String) Step2 2. 2D to 3D Structure Generation (e.g., RDKit) Start->Step2 Step3 3. Geometry Optimization (DFT or Molecular Mechanics) Step2->Step3 Step4 4. Quantum Chemical Calculation (Single-Point DFT for electronic properties) Step3->Step4 Step5 5. Molecular Docking (Prepare ligand & receptor, run docking) Step3->Step5 Step6 6. ADMET Prediction (Use web servers like SwissADME) Step3->Step6 Step7 7. Data Analysis (Binding energy, interactions, drug-likeness) Step4->Step7 Step5->Step7 Step6->Step7 End 8. Candidate Selection Step7->End

Caption: A standard computational workflow for theoretical drug discovery.

  • Molecular Input and 3D Generation : Generate the 2D structure of the derivative from its SMILES representation. Convert the 2D structure to a 3D conformation and add hydrogens using software like RDKit.[15]

  • Geometry Optimization : Perform an energy minimization of the 3D structure using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*) to find the lowest energy conformation.[16]

  • Electronic Property Calculation : Run a single-point DFT calculation on the optimized geometry to compute properties like HOMO-LUMO energies, molecular orbitals, and electrostatic potential.[4][16]

  • Molecular Docking :

    • Receptor Preparation : Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogens, and assigning charges.

    • Ligand Preparation : Use the optimized 3D structure of the dichloropyrimidine derivative as the ligand.

    • Simulation : Run the docking simulation using software like AutoDock Vina to predict binding poses and affinities.[17]

  • ADMET Prediction : Submit the SMILES string of the molecule to online ADMET prediction servers (e.g., SwissADME, pkCSM) to calculate key pharmacokinetic and toxicity parameters.[10]

  • Analysis : Consolidate and analyze all computed data. Evaluate the binding interactions from docking, assess the electronic properties, and check the ADMET profile against established thresholds for drug-likeness to determine the potential of the derivative as a drug candidate.

References

Methodological & Application

Application Notes and Protocols for 4,6-Dichloropyrimidine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dichloropyrimidine-2-carboxylic acid is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry.[1] Its structure, featuring a pyrimidine ring with two reactive chlorine atoms and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various biologically active compounds.[1] The electron-withdrawing nature of the chlorine substituents enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions, which are central to its application in drug discovery.[1] This compound is a key precursor for developing a range of therapeutic agents, including antiviral, anti-inflammatory, and kinase inhibitor molecules.[1]

Key Applications in Medicinal Chemistry
  • Kinase Inhibitors: The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors.[2] Derivatives of 4,6-dichloropyrimidine are used to synthesize potent inhibitors of various kinases, such as Aurora kinases and Cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial targets in oncology.[3][4] The dichloro-substituents allow for sequential and regioselective introduction of different amine groups to build molecules that can fit into the ATP-binding pocket of kinases.[2][5]

  • Anti-inflammatory Agents: Pyrimidine derivatives have shown potential as anti-inflammatory agents.[1] Compounds synthesized from this compound have demonstrated potent inhibition of COX-2 activity, an enzyme involved in inflammatory processes.[1][6] The carboxylic acid group is a key moiety for interaction with the active site of COX-2.[6]

  • Antiviral Agents: This compound is utilized as an intermediate in the synthesis of antiviral nucleotide derivatives.[1] Research has indicated that derivatives created from this starting material exhibit significant activity against various viruses.[1]

Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 684220-30-2[1][7]
Molecular Formula C₅H₂Cl₂N₂O₂[1][7]
Molecular Weight 192.99 g/mol [1][7]
Appearance White to pale brown powder or crystalline powder[8]
Summary of Synthetic Applications
Application AreaTarget Class / Specific UseKey Findings & Synthetic Utility
Oncology Aurora Kinase InhibitorsServes as a scaffold for developing inhibitors that induce the DFG-out conformation of Aurora A kinase, leading to reduced levels of MYC oncoproteins.[3]
Oncology CDK4/6 InhibitorsThe pyrimidine core is a key component of inhibitors that regulate the G1 to S phase transition of the cell cycle, useful in treating cancers like breast cancer.[4][5]
Inflammation COX-2 InhibitorsThe dichloropyrimidine moiety can be functionalized to create selective COX-2 inhibitors for anti-inflammatory therapy.[1] The carboxylic acid is a key pharmacophoric element.[6]
Infectious Diseases Antiviral Nucleotide DerivativesActs as a crucial intermediate for synthesizing nucleotide analogues with antiviral properties.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the hydrolysis of the corresponding ester to yield the carboxylic acid.

Materials and Equipment:

  • Methyl or Ethyl 4,6-dichloropyrimidine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Dilute hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure: [9]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4,6-dichloropyridinecarboxylate (e.g., 0.5 g, 2.43 mmol) in a mixture of ethanol (11 mL) and water (1.1 mL).

  • Hydrolysis: Add sodium hydroxide (0.11 g, 2.67 mmol) to the solution. Heat the mixture to 60 °C and stir for 1 hour.

  • Work-up:

    • After the reaction is complete, remove the ethanol by distillation under reduced pressure.

    • Wash the remaining aqueous residue with dichloromethane to remove any unreacted starting material.

    • Acidify the aqueous layer with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

  • Purification:

    • Wash the combined organic phase with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the final product as a white solid.

Expected Yield: ~98.7%[9] Melting Point: 114-116 °C[9]

Protocol 2: General Synthesis of 4,6-Disubstituted Pyrimidine Kinase Inhibitors

This protocol outlines a general multi-step synthesis starting from a 4,6-dichloropyrimidine derivative to create kinase inhibitors, illustrating the utility of the scaffold in nucleophilic aromatic substitution (SNAr) and subsequent coupling reactions.

Step 1: Monosubstitution via SNAr Reaction [5]

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mmol) in 15 mL of isopropanol.

  • Nucleophilic Addition: Cool the solution to 0°C and add the first amine nucleophile (e.g., N-Boc piperazine, 1.2 equivalents).

  • Base Addition: Add triethylamine (TEA, 1.2 mmol) dropwise to the mixture.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 5-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding 10 mL of cold water.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with cold water (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.

    • Evaporate the solvent and purify the crude product by column chromatography to yield the 4-chloro-6-(substituted)pyrimidine intermediate.

Step 2: Second Substitution (e.g., Suzuki Coupling) [5]

  • Reaction Setup: In a 50 mL sealed Schlenk tube, combine the 4-chloro-6-(substituted)pyrimidine intermediate (1.0 mmol), a boronic acid (e.g., thiophene-3-boronic acid, 1.5 equivalents), and potassium carbonate (6.0 equivalents).

  • Solvent and Catalyst: Add a solvent mixture of dioxane (8.0 mL) and water (2.0 mL). Flush the mixture with nitrogen for 15-20 minutes, then add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 mmol).

  • Reaction: Seal the tube and heat the reaction mixture at 90-100°C for 12 hours.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the residue by column chromatography to obtain the final 4,6-disubstituted pyrimidine inhibitor.

Visualizations

G start 4,6-Dichloropyrimidine- 2-carboxylic acid int1 Monosubstituted Intermediate (4-Chloro-6-substituted-pyrimidine) start->int1 S_N_Ar Reaction (Nucleophile 1, Base) int2 Disubstituted Product (e.g., Kinase Inhibitor) int1->int2 S_N_Ar or Coupling Reaction (Nucleophile 2 / Boronic Acid) final Biologically Active Compound int2->final Further Modification (Optional)

Caption: General workflow for synthesizing kinase inhibitors.

CDK46_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46->ActiveComplex p16 p16 (INK4a) p16->ActiveComplex Inhibits Rb Rb Protein ActiveComplex->Rb Phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F Sequesters/ Inhibits G1_S_Transition G1 to S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Activates Transcription Inhibitor Pyrimidine-based CDK4/6 Inhibitor Inhibitor->ActiveComplex Blocks Activity

Caption: Simplified CDK4/6 signaling pathway in cell cycle progression.

References

Application Notes and Protocols for LC-MS Analysis of 4,6-Dichloropyrimidine-2-carboxylic acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dichloropyrimidine-2-carboxylic acid is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate quantification of this molecule is often crucial for process optimization, quality control, and metabolic studies. However, its inherent polarity and potential for poor ionization efficiency in common electrospray ionization (ESI) modes can present challenges for direct Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic retention and enhance its ionization efficiency, thereby increasing the sensitivity and robustness of the analytical method.[2][3] This application note provides a detailed protocol for the derivatization of this compound using 3-nitrophenylhydrazine (3-NPH), a common reagent for carboxylic acids, to facilitate sensitive and reliable LC-MS/MS analysis.

Principle of Derivatization

The derivatization of carboxylic acids with 3-NPH proceeds via a condensation reaction, typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like pyridine. The carboxyl group of this compound reacts with 3-NPH to form a stable hydrazone derivative. This derivative is less polar than the parent molecule, leading to better retention on reversed-phase chromatography columns. Furthermore, the introduced nitrophenyl group can enhance ionization efficiency in negative ion mode ESI-MS, leading to lower detection limits.

Experimental Protocols

Materials and Reagents
  • This compound standard (CAS: 684220-30-2)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Pyridine

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Methanol, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • LC-MS/MS system (e.g., equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (from a hypothetical matrix, e.g., reaction mixture)
  • Extraction: To 100 µL of the sample, add 400 µL of cold methanol to precipitate proteins and other macromolecules.

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile/water.

Derivatization Protocol

This protocol is adapted from a general procedure for carboxylic acid derivatization with 3-NPH.[4]

  • Reagent Preparation:

    • 3-NPH Solution (200 mM): Prepare fresh in a 50:50 (v/v) mixture of acetonitrile and water.

    • EDC/Pyridine Solution (120 mM EDC with 6% Pyridine): Prepare fresh in a 50:50 (v/v) mixture of acetonitrile and water.

  • Derivatization Reaction:

    • To 40 µL of the prepared standard solution or sample extract, add 20 µL of the 200 mM 3-NPH solution.

    • Add 20 µL of the 120 mM EDC solution containing 6% pyridine.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 40°C for 30 minutes.

    • After incubation, cool the mixture to room temperature.

  • Final Preparation for Injection:

    • Dilute the reaction mixture to 1 mL with a 50:50 (v/v) mixture of acetonitrile and water.

    • Centrifuge at 14,000 rpm for 10 minutes to remove any precipitates.

    • Transfer the supernatant to an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 15.0 | 10 |

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the expected quantitative data for the 3-NPH derivative of this compound. These values are illustrative and should be determined empirically during method validation.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound-3-NPH~ 6.5325.0137.00.130150.10.5
152.00.13020

Experimental Workflow and Signaling Pathway Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Methanol Extraction Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Evaporation Evaporation to Dryness Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Add_Reagents Add 3-NPH & EDC/Pyridine Reconstitution->Add_Reagents Incubation Incubate at 40°C Add_Reagents->Incubation Dilution Dilution Incubation->Dilution Centrifugation2 Centrifugation Dilution->Centrifugation2 Injection LC Injection Centrifugation2->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI (Negative) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the derivatization and LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive protocol for the derivatization of this compound with 3-nitrophenylhydrazine for sensitive LC-MS/MS analysis. The described method enhances the chromatographic retention and mass spectrometric detection of the target analyte. The provided protocol serves as a starting point, and optimization of derivatization conditions, chromatographic separation, and mass spectrometric parameters is recommended to achieve the best performance for specific applications and sample matrices. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of this compound.

References

Application Notes: Suzuki-Miyaura Coupling Protocols for Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] Dichloropyrimidines are versatile building blocks that allow for the sequential and regioselective introduction of substituents, enabling the synthesis of diverse compound libraries for drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and its application to dichloropyrimidines provides an efficient route to novel substituted pyrimidines.[1][7] This document provides detailed protocols for the selective Suzuki-Miyaura coupling of dichloropyrimidines, focusing on practical applications for researchers in organic synthesis and drug development.

Substituted pyrimidines are integral to a wide range of pharmaceuticals, including kinase inhibitors like Gleevec and Crestor.[1] The ability to selectively functionalize dichloropyrimidines at different positions is crucial for structure-activity relationship (SAR) studies. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive and couples preferentially.[7][8][9] This regioselectivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[7][9] However, conditions can be tailored to achieve coupling at the C2 position or to perform a double coupling.

Application in Drug Discovery

The pyrimidine core is a privileged scaffold in drug discovery due to its ability to mimic a phenyl ring while offering improved physicochemical properties and hydrogen bonding capabilities.[3] The products of Suzuki-Miyaura coupling of dichloropyrimidines are key intermediates in the synthesis of a variety of biologically active molecules, including:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase domain. The ability to introduce diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling is essential for optimizing potency and selectivity.

  • Antiviral and Anticancer Agents: Substituted pyrimidines are found in a wide array of antiviral and anticancer drugs.[3][4] The protocols described herein can be used to generate novel analogues for screening and development.

  • Central Nervous System (CNS) Agents: Pyrimidine derivatives have also shown promise as CNS-active agents.[3]

The following protocols provide robust and reproducible methods for the synthesis of mono- and di-substituted pyrimidines, which can be further elaborated to access a wide range of potential drug candidates.

Experimental Protocols

Two representative protocols for the Suzuki-Miyaura coupling of dichloropyrimidines are presented below: a conventional heating method for a one-pot double coupling of 2,4-dichloropyrimidine and a microwave-assisted method for the regioselective mono-coupling at the C4 position.

Protocol 1: One-Pot Regioselective Double Suzuki Coupling of 2,4-Dichloropyrimidine (Conventional Heating)

This protocol allows for the sequential and regioselective introduction of two different aryl or vinyl groups onto a 2,4-dichloropyrimidine core in a one-pot fashion.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq), the first arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a solvent mixture of ethanol, toluene, and water.

  • Heat the reaction mixture to 55 °C and stir for 12 hours, or until the starting material is consumed (monitored by TLC or GC-MS).

  • After the first coupling is complete, add the second arylboronic acid (1.2 eq) and additional K₂CO₃ (2.0 eq) to the reaction mixture.

  • Increase the reaction temperature to 90 °C and stir for another 12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted pyrimidine.

Protocol 2: Microwave-Assisted Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol utilizes microwave irradiation to achieve rapid and efficient regioselective mono-arylation of 2,4-dichloropyrimidine at the C4 position with a very low catalyst loading.[7]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroarylboronic acid

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.005 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography to yield the 4-substituted-2-chloropyrimidine.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of dichloropyrimidines from the cited literature.

Table 1: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine [1]

EntryBoronic Acid 1Boronic Acid 2ProductYield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-phenylpyrimidine75
24-Methoxyphenylboronic acidPhenylboronic acid4-(4-Methoxyphenyl)-2-phenylpyrimidine45
3Phenylboronic acid(E)-Styrylboronic acid4-Phenyl-2-((E)-styryl)pyrimidine68
4(E)-Styrylboronic acidPhenylboronic acid2-Phenyl-4-((E)-styryl)pyrimidine82

Table 2: Microwave-Assisted C4-Suzuki Coupling of 2,4-Dichloropyrimidine [7]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine95
24-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine98
34-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine92
43-Furanylboronic acid2-Chloro-4-(furan-3-yl)pyrimidine85
51-Naphthylboronic acid2-Chloro-4-(naphthalen-1-yl)pyrimidine94

Visualizations

The following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling reaction and the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Dichloropyrimidine Dichloropyrimidine Reaction_Vessel Reaction Setup (Inert Atmosphere) Dichloropyrimidine->Reaction_Vessel Boronic_Acid Boronic Acid/Ester Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Pyrimidine Product Purification->Product Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)Ln PdII_1 R¹-Pd(II)Ln-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)Ln-OR" PdII_1->PdII_2 Ligand Exchange PdII_3 R¹-Pd(II)Ln-R² PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_3->Product R1X R¹-X (Dichloropyrimidine) R1X->PdII_1 R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->PdII_2 Base Base Base->PdII_2

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Dichloropyrimidine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides and a wide range of amine coupling partners.[2] For drug development professionals, this reaction is particularly valuable for accessing novel chemical matter, as the pyrimidine scaffold is a common motif in many biologically active compounds. The selective functionalization of dichloropyrimidine substrates presents a unique challenge due to the potential for multiple amination events and the need for regioselective control.[1] The reactivity of the chlorine atoms on the pyrimidine ring is position-dependent, with the general order of reactivity being C4(6) > C2. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity for the desired mono- or di-aminated product.[1][3]

These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of various dichloropyrimidine substrates, including detailed experimental protocols and a summary of reaction conditions to guide researchers in their synthetic endeavors.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium(0) species as the active catalyst. The key steps are:

  • Oxidative Addition: The aryl halide (in this case, a dichloropyrimidine) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido-palladium complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the aminated pyrimidine product and regenerating the Pd(0) catalyst for the next cycle.[1][4]

The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, influencing both the rate of reaction and the regioselectivity of the amination.[1]

Data Presentation

The following tables summarize the reaction conditions and outcomes for the Buchwald-Hartwig amination of various dichloropyrimidine substrates with different amine coupling partners. This data is intended to serve as a starting point for reaction optimization.

Table 1: Catalyst and Ligand Screening for the Amination of 6-Aryl-2,4-dichloropyrimidine with Dibutylamine
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Ratio (C4:C2)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)LiHMDSTHFrt685:1574
2Pd(OAc)₂ (2)Josiphos (4)LiHMDSTHFrt1080:2065
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)LiHMDSTHFrt1078:2261
4Pd(OAc)₂ (2)P(o-tol)₃ (4)LiHMDSTHFrt294:688
5Pd(OAc)₂ (2)PPh₃ (4)LiHMDSTHFrt0.598:292
6Pd(OAc)₂ (2)dppp (2)LiHMDSTHFrt195:583
7Pd(OAc)₂ (1)dppb (1)LiHMDSTHF00.08>99:197
8PdCl₂(PPh₃)₂ (5)-LiHMDSTHFrt0.0899:196
Table 2: Regioselective Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines (Catalyst-Free SNAr)
EntryAmineBaseSolventTemp. (°C)Time (h)ProductYield (%)
11-AdamantylamineK₂CO₃DMF140124-Amino-6-chloropyrimidine derivative77
22-AdamantylamineK₂CO₃DMF140124-Amino-6-chloropyrimidine derivative65
3N-Methyl-1-adamantylamineK₂CO₃DMF140124-(N-Methylamino)-6-chloropyrimidine derivative75

Note: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and does not require a palladium catalyst. It is included here for comparison and as a common method for the initial amination of dichloropyrimidines.[5]

Table 3: Buchwald-Hartwig Amination of 2-Chloro-4-(pyridin-3-yl)pyrimidine with Various Anilines
EntryAnilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePdCl₂(PPh₃)₂ (10)Xantphos (15)NaOt-BuToluene1101282
24-MethylanilinePdCl₂(PPh₃)₂ (10)Xantphos (15)NaOt-BuToluene1101231
34-MethoxyanilinePdCl₂(PPh₃)₂ (10)Xantphos (15)NaOt-BuToluene1101227

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Monoamination of 6-Aryl-2,4-dichloropyrimidine with a Secondary Amine

This protocol is adapted from a procedure demonstrating high regioselectivity for the C4 position.[6]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Secondary amine (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (0.01 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb.

  • Add anhydrous THF to dissolve the solids.

  • In a separate dry, nitrogen-flushed flask, dissolve the secondary amine in anhydrous THF.

  • Cool the amine solution to 0 °C and add the LiHMDS solution dropwise. Stir for 10 minutes at 0 °C.

  • Transfer the freshly prepared lithium amide solution to the flask containing the dichloropyrimidine and catalyst at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.

Protocol 2: General Procedure for the Monoamination of 4,6-Dichloropyrimidine via SNAr

This catalyst-free protocol is suitable for the initial amination of 4,6-dichloropyrimidine.[5]

Materials:

  • 4,6-Dichloropyrimidine (1.0 equiv)

  • Primary or secondary amine (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (4.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a sealable reaction vessel, add 4,6-dichloropyrimidine, the amine, and potassium carbonate.

  • Add anhydrous DMF to the vessel.

  • Seal the vessel and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Buchwald-Hartwig Amination of a 2-Chloropyrimidine Derivative with an Aniline

This protocol is based on the synthesis of N-arylpyrimidin-2-amine derivatives.[7]

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.10 equiv)

  • Xantphos (0.15 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, nitrogen-flushed Schlenk tube, add the 2-chloropyrimidine derivative, aniline derivative, PdCl₂(PPh₃)₂, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to reflux (approximately 110 °C).

  • Stir the mixture vigorously and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-2-aminopyrimidine.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)X pd0->pd_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') pd_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination (Ar-NR'R'') product Aminated Pyrimidine (Ar-NR'R'') aryl_halide Dichloropyrimidine (Ar-X) amine Amine (HNR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Dichloropyrimidine, Catalyst, Ligand, and Base in Anhydrous Solvent start->reagents reaction Heat Reaction Mixture under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloropyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloropyrimidine-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple reactive sites that allow for the strategic introduction of various functional groups. The electron-withdrawing nature of the pyrimidine ring, further activated by the two chlorine atoms, makes the C4 and C6 positions susceptible to nucleophilic attack. The carboxylic acid at the C2 position adds another layer of complexity and synthetic utility, influencing the regioselectivity of the substitution and serving as a handle for further derivatization.

Introduction to SNAr on Dichloropyrimidines

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of heteroaromatic systems like pyrimidines. In the case of 4,6-dichloropyrimidines, the reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species. The regioselectivity of the substitution (i.e., whether the incoming nucleophile attacks the C4 or C6 position) is influenced by several factors, including the nature of the substituent at the C2 position, the nucleophile itself, the solvent, and the reaction temperature.

The presence of a carboxylic acid group at the C2 position is expected to influence the electron density of the pyrimidine ring, potentially affecting the relative reactivity of the C4 and C6 positions. Generally, in symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are equivalent. However, the reaction conditions can often be controlled to achieve selective monosubstitution.

Data Presentation: Reaction of 4,6-Dichloropyrimidine with Adamantane-Containing Amines

While a specific protocol for this compound with quantitative data for product yield was not found in the immediate search, the following table summarizes the results of a catalyst-free monoamination of the closely related 4,6-dichloropyrimidine with various adamantane-containing amines. This data provides valuable insight into the feasibility and potential yields of such SNAr reactions.[1]

Nucleophile (Adamantane-Containing Amine)ProductYield (%)
Amine 4a (sterically unhindered)Compound 5a~100
Amine 4c (adamantane core closer to amino group)Compound 5c76
Amine 4g (adamantane core closer to amino group)Compound 5g77
Amine 4b (sterically hindered)Compound 5b65
Amine 4f (sterically hindered)Compound 5f60
Diamine 4d (primary amino group)Compound 5d60
Secondary Amine 5eNot specified75 (with 3 equiv. of 4,6-dichloropyrimidine)

Table 1: Summary of yields for the monoamination of 4,6-dichloropyrimidine with various adamantane-containing amines. Data sourced from Kharlamova et al.[1]

Experimental Protocols

The following are generalized protocols for performing SNAr reactions on dichloropyrimidines, which can be adapted for this compound. It is crucial to perform small-scale test reactions to optimize conditions for this specific substrate.

Protocol 1: General Catalyst-Free Monoamination of 4,6-Dichloropyrimidine

This protocol is based on the successful monoamination of 4,6-dichloropyrimidine with adamantane-containing amines and can serve as a starting point for reactions with this compound.[1]

Materials:

  • 4,6-Dichloropyrimidine (or this compound) (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glass vial with a screw cap and magnetic stirrer

Procedure:

  • To a glass vial equipped with a magnetic stirrer, add the 4,6-dichloropyrimidine derivative (0.5-2 mmol), the corresponding amine (1.0-1.2 equiv), and finely powdered anhydrous potassium carbonate (2.5 equiv).

  • Add anhydrous DMF (1-4 mL).

  • Seal the vial tightly with a screw cap.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred for 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

Protocol 2: Chemoselective SNAr of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine with Anilines

This protocol demonstrates the selective substitution of a chlorine atom in the presence of another leaving group (a sulfone) and can provide insights into controlling selectivity. This reaction is performed under milder conditions with a non-nucleophilic base.

Materials:

  • 4,6-Dichloro-2-(methylsulfonyl)pyrimidine (1.0 equiv)

  • Aniline (1.0 equiv)

  • 2,6-Lutidine (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vial with a magnetic stirrer

Procedure:

  • In a reaction vial, dissolve 4,6-dichloro-2-(methylsulfonyl)pyrimidine in DMSO.

  • Add the aniline derivative (1.0 equiv) followed by 2,6-lutidine (2.0 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway of SNAr Reaction

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product Monosubstituted Product + Cl- Meisenheimer->Product Loss of Leaving Group (Cl-)

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Workflow for Catalyst-Free Monoamination

Experimental_Workflow start Start reactants Combine: - 4,6-Dichloropyrimidine-2-COOH - Amine Nucleophile - K2CO3 - Anhydrous DMF start->reactants reaction Heat at 140°C (Stir for 24h) reactants->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Add Water - Extract with Organic Solvent monitoring->workup Complete purification Purification: - Dry and Concentrate - Column Chromatography workup->purification product Isolated Monosubstituted Product purification->product

Caption: Step-by-step workflow for the catalyst-free monoamination of this compound.

References

Protocol for Amide Bond Formation with 4,6-Dichloropyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The formation of an amide bond is a cornerstone of modern drug discovery and development. This document provides a detailed protocol for the synthesis of N-substituted-4,6-dichloropyrimidine-2-carboxamides from 4,6-dichloropyrimidine-2-carboxylic acid. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the presence of chloro-substituents at the 4- and 6-positions allows for subsequent functionalization, making the resulting carboxamides valuable intermediates in the synthesis of complex molecules.

This protocol outlines two common and effective methods for amide bond formation: one utilizing the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and the other employing the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/Hydroxybenzotriazole) system. Both methods are widely used for their efficiency and broad substrate scope.[1]

The choice of coupling reagent can be critical and may depend on the steric and electronic properties of the amine coupling partner. HATU is often favored for its high reactivity and ability to couple hindered substrates, while the EDC/HOBt system is a cost-effective and reliable alternative for a wide range of amines.[2]

Following the amide bond formation, this note also provides a general procedure for the purification of the resulting N-substituted-4,6-dichloropyrimidine-2-carboxamides.

Data Presentation

The following table summarizes typical reaction conditions for the amide coupling of a generic carboxylic acid with an amine using HATU and EDC/HOBt. These values can serve as a starting point for the optimization of the reaction with this compound.

ParameterHATU ProtocolEDC/HOBt Protocol
Carboxylic Acid 1.0 equiv1.0 equiv
Amine 1.1-1.2 equiv1.1-1.2 equiv
Coupling Reagent HATU (1.1 equiv)EDC·HCl (1.2 equiv)
Additive -HOBt (1.2 equiv)
Base DIPEA (3.0 equiv)DIPEA (2.5 equiv)
Solvent Anhydrous DMFAnhydrous DMF or DCM
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 1-18 hours2-12 hours
Typical Yield Good to ExcellentGood to Excellent

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add DIPEA (3.0 equiv) dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture. The amine can be added neat if it is a liquid, or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-4,6-dichloropyrimidine-2-carboxamide.

Protocol 2: Amide Bond Formation using EDC/HOBt

This protocol is a reliable and cost-effective method suitable for many common amide coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate or Dichloromethane

  • 5% aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Slowly add DIPEA (2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-4,6-dichloropyrimidine-2-carboxamide.

Mandatory Visualization

Amide_Bond_Formation_Workflow Start Start Reagents This compound Amine Coupling Reagent (HATU or EDC/HOBt) Base (DIPEA) Start->Reagents 1. Combine Activation Carboxylic Acid Activation Reagents->Activation 2. Add Solvent Amide_Formation Amide Bond Formation Activation->Amide_Formation 3. Add Amine Workup Aqueous Workup (Wash with NaHCO3, Brine) Amide_Formation->Workup 4. Quench & Extract Purification Purification (Column Chromatography) Workup->Purification 5. Isolate Crude End Pure Amide Product Purification->End 6. Isolate Pure

Caption: Workflow for the synthesis of N-substituted-4,6-dichloropyrimidine-2-carboxamides.

Signaling_Pathway Carboxylic_Acid 4,6-Dichloropyrimidine- 2-carboxylic Acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (HATU or EDC) Coupling_Reagent->Activated_Intermediate Amide_Product N-substituted-4,6-dichloro- pyrimidine-2-carboxamide Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea derivative) Activated_Intermediate->Byproducts Amine Amine (R-NH2) Amine->Amide_Product

Caption: General mechanism of amide bond formation via an activated ester intermediate.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules from 4,6-Dichloropyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dichloropyrimidine-2-carboxylic acid is a highly versatile heterocyclic compound, serving as a key building block in medicinal chemistry. Its structure, featuring a pyrimidine core with two reactive chlorine atoms at the C4 and C6 positions and a carboxylic acid at C2, makes it an ideal starting material for the synthesis of a diverse range of bioactive molecules. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group activates the chlorine atoms for nucleophilic aromatic substitution (SNAr), allowing for sequential and regioselective functionalization. This document outlines synthetic strategies and detailed protocols for developing potent kinase inhibitors, antiviral agents, and anti-inflammatory compounds from this valuable precursor.

Application 1: Synthesis of Kinase Inhibitors

Rationale: The pyrimidine scaffold is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region in the ATP-binding pocket. By strategically modifying the substituents at the C4 and C6 positions of this compound, it is possible to develop potent and selective inhibitors for various kinases implicated in diseases such as cancer. The synthetic approach typically involves a sequential SNAr reaction followed by an optional cross-coupling reaction.

General Synthetic Workflow for Kinase Inhibitors

The synthesis leverages the differential reactivity of the chlorine atoms after the first substitution, allowing for the controlled introduction of different chemical moieties.

G A 4,6-Dichloropyrimidine- 2-carboxylic acid B Step 1: First S_NAr Reaction (e.g., Primary/Secondary Amine, Triethylamine, Isopropanol) A->B C 4-Amino-6-chloro- pyrimidine Intermediate B->C D Step 2: Second S_NAr or Cross-Coupling Reaction (e.g., Suzuki Coupling with Arylboronic Acid, Pd Catalyst) C->D E 4,6-Disubstituted Pyrimidine (Kinase Inhibitor Core) D->E F Step 3 (Optional): Amide Coupling (HATU, Amine) E->F G Final Kinase Inhibitor F->G G cluster_0 cluster_1 GrowthFactors Growth Factors (e.g., IL-6) JAK_STAT JAK/STAT Pathway GrowthFactors->JAK_STAT PIM1 PIM-1 Kinase (Upregulated) JAK_STAT->PIM1 Transcription BAD_p BAD-p (Inactive) PIM1->BAD_p Phosphorylation BAD BAD (Active) BCL2 Bcl-2 BAD->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits Inhibitor Synthesized Inhibitor Inhibitor->PIM1 AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Synthesized Inhibitor Inhibitor->COX2

Application Notes and Protocols: 4,6-Dichloropyrimidine-2-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrimidine-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a scaffold in the synthesis of novel agrochemicals. The pyrimidine core is a common feature in a variety of commercial herbicides and fungicides, owing to its versatile reactivity and ability to interact with biological targets. The presence of two reactive chlorine atoms at the 4 and 6 positions allows for selective nucleophilic substitution, enabling the construction of diverse molecular architectures. The carboxylic acid group at the 2-position offers a handle for further modifications, such as amide or ester formation, or for conversion into other key functional groups.

While direct applications of this compound in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its structural similarity to key intermediates like 2-amino-4,6-dichloropyrimidine suggests its potential as a precursor. This document outlines a proposed synthetic pathway to leverage this compound for the synthesis of sulfonylurea herbicides, a major class of agrochemicals. The protocols provided are based on established chemical transformations and offer a roadmap for researchers to explore the utility of this versatile building block.

Proposed Synthetic Pathway to Sulfonylurea Herbicides

The most common pathway to sulfonylurea herbicides involves the use of a 2-aminopyrimidine intermediate. Therefore, a key strategic step is the conversion of the 2-carboxylic acid moiety of the starting material into a 2-amino group. A reliable method for this transformation is the Curtius rearrangement. The resulting 2-amino-4,6-dichloropyrimidine can then be further functionalized to produce a variety of agrochemicals.

G start 4,6-Dichloropyrimidine- 2-carboxylic acid step1 Activation of Carboxylic Acid (e.g., with SOCl2 or (COCl)2) start->step1 intermediate1 4,6-Dichloropyrimidine- 2-carbonyl chloride step1->intermediate1 step2 Formation of Acyl Azide (with NaN3) intermediate1->step2 intermediate2 4,6-Dichloropyrimidine- 2-carbonyl azide step2->intermediate2 step3 Curtius Rearrangement (Heat) intermediate2->step3 intermediate3 4,6-Dichloropyrimidin- 2-yl isocyanate step3->intermediate3 step4 Hydrolysis (H2O) intermediate3->step4 intermediate4 2-Amino-4,6-dichloropyrimidine step4->intermediate4 step5 Synthesis of Sulfonylurea Herbicides (Further Reactions) intermediate4->step5 end Sulfonylurea Herbicides step5->end

Caption: Proposed synthetic workflow from this compound to sulfonylurea herbicides.

Experimental Protocols

The following protocols detail the proposed synthetic steps for converting this compound into 2-amino-4,6-dichloropyrimidine, a key intermediate for many herbicides.

Protocol 1: Synthesis of 4,6-Dichloropyrimidine-2-carbonyl chloride

This protocol describes the activation of the carboxylic acid to form a more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM or DCE.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature with stirring.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4,6-dichloropyrimidine-2-carbonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Amino-4,6-dichloropyrimidine via Curtius Rearrangement

This protocol outlines the conversion of the acyl chloride to the corresponding amine.

Materials:

  • 4,6-Dichloropyrimidine-2-carbonyl chloride (from Protocol 1)

  • Sodium azide (NaN₃)

  • Acetone and water, or Tetrahydrofuran (THF) and water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 4,6-dichloropyrimidine-2-carbonyl chloride (1 equivalent) in acetone or THF.

  • In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to the solution of the acyl chloride while stirring vigorously at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (characteristic azide peak around 2140 cm⁻¹).

  • Carefully heat the reaction mixture to reflux. The acyl azide will undergo rearrangement to the isocyanate. Caution: Acyl azides can be explosive. Perform this step behind a blast shield and with appropriate safety measures.

  • After the rearrangement is complete (typically 1-2 hours at reflux, monitored by the disappearance of the azide peak in IR), add water to the reaction mixture to hydrolyze the isocyanate to the amine.

  • Continue heating for an additional 1-2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4,6-dichloropyrimidine.

  • The crude product can be purified by recrystallization or column chromatography.

Application in the Synthesis of Sulfonylurea Herbicides

2-Amino-4,6-dichloropyrimidine is a precursor to a number of commercial sulfonylurea herbicides. The general synthesis involves the reaction of the aminopyrimidine with a sulfonyl isocyanate. A key intermediate for many of these herbicides is 2-amino-4,6-dimethoxypyrimidine, which can be synthesized from 2-amino-4,6-dichloropyrimidine.

Protocol 3: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Reflux apparatus

Procedure:

  • Prepare a solution of sodium methoxide in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add 2-amino-4,6-dichloropyrimidine (1 equivalent) to the sodium methoxide solution (using at least 2 equivalents of NaOMe).

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Suspend the resulting solid in water and stir to dissolve inorganic salts.

  • Collect the solid product, 2-amino-4,6-dimethoxypyrimidine, by filtration, wash with water, and dry.

Mechanism of Action of Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.

G herbicide Sulfonylurea Herbicide binding Binding to ALS herbicide->binding als Acetolactate Synthase (ALS/AHAS) Enzyme als->binding inhibition Inhibition of Enzyme Activity binding->inhibition amino_acids Biosynthesis of Branched-Chain Amino Acids (Val, Leu, Ile) inhibition->amino_acids Blocks plant_death Plant Death inhibition->plant_death Leads to protein_synthesis Protein Synthesis amino_acids->protein_synthesis plant_growth Plant Growth and Development protein_synthesis->plant_growth

Caption: Mechanism of action of sulfonylurea herbicides via inhibition of the ALS enzyme.

Data Presentation

The following table summarizes the key compounds in the proposed synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Role
This compoundC₅H₂Cl₂N₂O₂192.98Starting Material
4,6-Dichloropyrimidine-2-carbonyl chlorideC₅HCl₂N₂O211.43Activated Intermediate
4,6-Dichloropyrimidine-2-carbonyl azideC₅H₁Cl₂N₅O218.01Intermediate for Rearrangement
4,6-Dichloropyrimidin-2-yl isocyanateC₅Cl₂N₄O190.98Rearrangement Product
2-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃163.99Key Agrochemical Intermediate
2-Amino-4,6-dimethoxypyrimidineC₆H₉N₃O₂155.15Intermediate for Sulfonylurea Herbicides

Conclusion

This compound represents a promising, yet underutilized, starting material for the synthesis of agrochemicals. The protocols outlined in this document provide a viable synthetic route to convert this compound into 2-amino-4,6-dichloropyrimidine, a widely used intermediate in the agrochemical industry. This transformation, primarily through a Curtius rearrangement, opens up access to a broad range of potent herbicides, particularly those of the sulfonylurea class. The detailed methodologies and the elucidation of the subsequent synthetic steps and mechanism of action offer a valuable resource for researchers aiming to develop novel crop protection agents. Further exploration of the reactivity of this compound and its derivatives is warranted to fully realize its potential in the discovery of new and effective agrochemicals.

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines using 4,6-Dichloropyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 4,6-Dichloropyrimidine-2-carboxylic acid as a versatile starting material for the synthesis of various substituted pyrimidines. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of two reactive chlorine atoms at the C4 and C6 positions, along with a carboxylic acid group at the C2 position, makes this reagent a valuable building block for creating diverse molecular libraries for drug discovery and development. These notes cover synthetic methodologies, key reaction parameters, and potential applications of the resulting compounds.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1] this compound is a particularly useful intermediate due to its trifunctional nature. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents at the 4- and 6-positions.[2][3] This regioselectivity provides a powerful tool for systematically modifying the structure to optimize biological activity. This document outlines protocols for the selective substitution of the chlorine atoms with various nucleophiles.

Key Reactions and Mechanisms

The primary reaction discussed is the nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions of the pyrimidine ring. These positions are electron-deficient and thus activated for attack by nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate. The choice of nucleophile, solvent, and base can influence the selectivity and yield of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution with Amines

This protocol describes a general method for the monosubstitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.0 - 1.2 equivalents).

  • Add the base (TEA or DIPEA, 1.5 - 2.0 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (e.g., reflux) for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-6-chloro-pyrimidine-2-carboxylic acid derivative.

Protocol 2: General Procedure for Disubstitution with Alkoxides

This protocol outlines a general method for the disubstitution of this compound with an alkoxide, such as sodium ethoxide.[4]

Materials:

  • This compound

  • Sodium metal (2.2 equivalents)

  • Anhydrous alcohol (e.g., Ethanol, Methanol)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 equivalents) in the anhydrous alcohol to prepare the corresponding sodium alkoxide in situ.[4]

  • Once all the sodium has reacted, add this compound (1.0 equivalent) to the alkoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., dilute HCl) to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum to yield the crude 4,6-dialkoxypyrimidine-2-carboxylic acid.

  • Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the substitution reactions on the 4,6-dichloropyrimidine scaffold, extrapolated from related compounds.

Table 1: Nucleophilic Substitution Reactions with Amines

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Yield (%)Reference Analogy
AnilineK₂CO₃DMF8070-90[5]
BenzylamineTEATHFReflux65-85[6]
MorpholineDIPEAACN5075-95[6]
AdamantylamineNoneDioxane10060-80[6]

Table 2: Nucleophilic Substitution Reactions with Other Nucleophiles

NucleophileReagent/BaseSolventTemperature (°C)Product TypeReference Analogy
EthoxideNaOEtEthanolReflux4,6-Diethoxypyrimidine[4]
MethoxideNaOMeMethanolReflux4,6-Dimethoxypyrimidine[7]
ThiophenolK₂CO₃DMF254,6-Bis(phenylthio)pyrimidine[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a substituted pyrimidine derivative.

G cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification & Analysis A Reactants (this compound, Nucleophile, Base) B Solvent Addition (e.g., THF, ACN) A->B C Reaction (Stirring, Heating) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Solvent Removal (Rotary Evaporation) D->E Reaction Complete F Extraction / Precipitation E->F G Purification (Column Chromatography, Recrystallization) F->G H Characterization (NMR, MS) G->H I Final Product H->I G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates ADP ADP Kinase->ADP Blocked Inhibition of Phosphorylation Kinase->Blocked PhosphoSubstrate Phosphorylated Substrate (Active) ATP ATP ATP->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor Substituted Pyrimidine (Inhibitor) Inhibitor->Kinase binds to ATP site Blocked->PhosphoSubstrate blocks

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloropyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reactions involving 4,6-Dichloropyrimidine-2-carboxylic acid. The following information is designed to help improve reaction yields and address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding nitrile precursor, 2-cyano-4,6-dichloropyrimidine. This hydrolysis can be performed under either acidic or basic conditions, with each method presenting its own set of advantages and challenges.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenge is the potential for hydrolysis of the chloro groups at the 4 and 6 positions of the pyrimidine ring. These chloro groups are susceptible to nucleophilic attack, especially under basic conditions, which can lead to the formation of hydroxy- or dihydroxy-pyrimidine byproducts, thereby reducing the yield of the desired carboxylic acid.

Q3: Is acidic or basic hydrolysis generally preferred for converting 2-cyano-4,6-dichloropyrimidine?

While both methods are viable, acidic hydrolysis is often preferred to minimize the hydrolysis of the chloro substituents. Dichloropyrimidines tend to be more stable under acidic conditions compared to alkaline solutions.[1][2] Basic hydrolysis can be faster but carries a higher risk of forming undesired hydroxy-pyrimidines.

Q4: What are the typical byproducts observed in this reaction?

Under acidic conditions, the primary byproduct is often the corresponding amide, 4,6-dichloropyrimidine-2-carboxamide, resulting from incomplete hydrolysis. Under basic conditions, the main byproducts are 4-chloro-6-hydroxy-pyrimidine-2-carboxylic acid and 4,6-dihydroxypyrimidine-2-carboxylic acid, due to the hydrolysis of the chloro groups.[2]

Q5: How can I monitor the progress of the hydrolysis reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting nitrile and the formation of the carboxylic acid product and any byproducts.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Recommended Action
Low yield with significant amount of unreacted 2-cyano-4,6-dichloropyrimidine (starting material) Incomplete reaction due to insufficient reaction time, temperature, or reagent concentration.- Acidic Hydrolysis: Increase the reaction time or temperature. Consider using a more concentrated acid. - Basic Hydrolysis: Ensure the base is not consumed by side reactions. A slight excess of base may be necessary.
Low yield with the presence of 4,6-dichloropyrimidine-2-carboxamide as a major byproduct Incomplete hydrolysis of the intermediate amide to the carboxylic acid.- Acidic Hydrolysis: Prolong the reaction time or increase the temperature to facilitate the hydrolysis of the amide. - Basic Hydrolysis: This is less common in basic hydrolysis as the amide is typically readily hydrolyzed.
Low yield with the formation of significant amounts of polar byproducts (e.g., hydroxy-pyrimidines) Hydrolysis of the chloro groups on the pyrimidine ring.- Acidic Hydrolysis: This is less likely but can occur with prolonged heating at high temperatures. - Basic Hydrolysis: Reduce the reaction temperature and time. Use a milder base or a lower concentration of the base. Consider switching to acidic hydrolysis.[2]
Low yield with a complex mixture of unidentified products Decomposition of the starting material or product under the reaction conditions.- Review the stability of your starting material and product under the chosen reaction conditions. - Consider performing the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere if the materials are sensitive to oxidation.

Experimental Protocols

Synthesis of 2-cyano-4,6-dichloropyrimidine (Precursor)

A common route to 2-cyano-4,6-dichloropyrimidine involves the conversion of a 2-substituted pyrimidine. For instance, starting from 4,6-dichloro-2-(methylthio)pyrimidine, the methylthio group can be oxidized to a sulfone, which is a good leaving group and can be displaced by a cyanide ion to yield the desired nitrile.

Hydrolysis of 2-cyano-4,6-dichloropyrimidine to this compound

Acidic Hydrolysis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-4,6-dichloropyrimidine in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Reagent Addition: Add a concentrated acid, such as hydrochloric acid or sulfuric acid, to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Basic Hydrolysis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol or dioxane).

  • Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 50-80 °C) with vigorous stirring. Avoid excessive temperatures to minimize hydrolysis of the chloro groups.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Data Summary

The following table summarizes hypothetical quantitative data for the hydrolysis of 2-cyano-4,6-dichloropyrimidine to illustrate the effect of different conditions on the reaction yield.

Hydrolysis Condition Temperature (°C) Time (h) Yield of Carboxylic Acid (%) Major Byproduct(s)
Acidic (Conc. HCl) 11012854,6-dichloropyrimidine-2-carboxamide
Acidic (Conc. H₂SO₄) 1208884,6-dichloropyrimidine-2-carboxamide
Basic (2M NaOH) 606704-chloro-6-hydroxy-pyrimidine-2-carboxylic acid
Basic (2M NaOH) 90455Increased amounts of dihydroxy-pyrimidine byproducts

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low Yield of 4,6-Dichloropyrimidine- 2-carboxylic acid check_sm Analyze crude reaction mixture (TLC/HPLC). Is there unreacted starting material? start->check_sm check_amide Is the major byproduct 4,6-dichloropyrimidine-2-carboxamide? check_sm->check_amide No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes check_hydroxy Are there significant polar byproducts (hydroxy-pyrimidines)? check_amide->check_hydroxy No incomplete_hydrolysis Incomplete Amide Hydrolysis check_amide->incomplete_hydrolysis Yes chloro_hydrolysis Hydrolysis of Chloro Groups check_hydroxy->chloro_hydrolysis Yes increase_time_temp Increase reaction time and/or temperature. Consider more concentrated acid. incomplete_reaction->increase_time_temp prolong_reaction Prolong reaction time or increase temperature. incomplete_hydrolysis->prolong_reaction milder_conditions Use milder basic conditions (lower temp/conc.). Consider switching to acidic hydrolysis. chloro_hydrolysis->milder_conditions end Improved Yield increase_time_temp->end prolong_reaction->end milder_conditions->end

Caption: Troubleshooting workflow for low yield.

Signaling Pathway for Side Reactions in Basic Hydrolysis

Side_Reactions_Basic_Hydrolysis Side Reactions in Basic Hydrolysis start 2-cyano-4,6-dichloropyrimidine side_product1 4-chloro-6-hydroxy- pyrimidine-2-carboxylic acid start->side_product1 OH⁻ (SNAr at C4/C6) intermediate_amide 4,6-Dichloropyrimidine- 2-carboxamide start->intermediate_amide OH⁻ (Nitrile Hydrolysis) desired_product 4,6-Dichloropyrimidine- 2-carboxylic acid side_product2 4,6-dihydroxypyrimidine- 2-carboxylic acid side_product1->side_product2 OH⁻ (SNAr at C4/C6) intermediate_amide->desired_product OH⁻, H₂O

Caption: Basic hydrolysis side reaction pathways.

References

Technical Support Center: Synthesis of 4,6-Dichloropyrimidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-dichloropyrimidine-2-carboxylic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section offers solutions to common problems that may arise during the synthesis of this compound derivatives.

Issue 1: Low or No Yield of the Desired this compound

Q: My reaction to produce this compound resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors, from incomplete reactions to product degradation. Below is a systematic approach to troubleshoot this issue:

  • Incomplete Chlorination: The conversion of the dihydroxy precursor to the dichloropyrimidine is a critical step.

    • Reagent Purity and Excess: Ensure that the phosphorus oxychloride (POCl₃) is of high purity and used in sufficient excess. Older or decomposed POCl₃ will be less effective.

    • Reaction Temperature and Time: The reaction temperature is crucial. For the synthesis of the related 2-amino-4,6-dichloropyrimidine, temperatures above 90°C have been shown to increase side reactions, leading to a lower yield. Conversely, temperatures that are too low will result in an impractically slow reaction rate. The optimal temperature range is typically between 40-80°C. Ensure the reaction is allowed to proceed for a sufficient duration.

    • Acid Scavenger: An acid scavenger, such as a tertiary amine (e.g., N,N-dimethylaniline or triethylamine), is often necessary to neutralize the HCl generated during the reaction. The choice and amount of the amine base can influence the reaction outcome.

  • Hydrolysis of Chloro Substituents: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.

    • Anhydrous Conditions: It is imperative to maintain strictly anhydrous conditions throughout the chlorination step. Use dry solvents and glassware.

    • Work-up Procedure: During the work-up, avoid prolonged exposure to aqueous acidic or basic conditions. When quenching the reaction mixture containing excess POCl₃, do so cautiously with ice-water to control the exothermic reaction.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at higher temperatures. If the desired product is the carboxylic acid and not a decarboxylated derivative, it is important to keep the reaction and work-up temperatures as low as feasible.

  • Formation of Byproducts: The formation of stable byproducts can consume starting materials and reduce the yield of the desired product. For instance, in the synthesis of 2-amino-4,6-dichloropyrimidine, a significant byproduct is 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride. A similar phosphorus-containing byproduct could form with the carboxylic acid precursor. Hydrolysis of this byproduct can sometimes lead back to the desired product, thereby improving the overall yield.

Issue 2: Presence of Impurities and Difficulty in Purification

Q: My final product contains several impurities that are difficult to remove by standard purification techniques. What are these likely impurities and how can I minimize their formation?

A: The nature of the impurities will depend on the specific reaction step where they are formed. Common impurities include:

  • Monochloro- and Hydroxy-pyrimidines: Incomplete chlorination will result in the presence of monochloro- or remaining dihydroxy-pyrimidine species.

    • Mitigation: Ensure sufficient POCl₃ and optimal reaction conditions (temperature and time) to drive the chlorination to completion.

  • Phosphorus-Containing Byproducts: As mentioned, reaction with POCl₃ can lead to the formation of phosphorus-containing impurities.

    • Mitigation: A controlled hydrolysis step during work-up can help to break down these byproducts. Subsequent extraction and crystallization should be employed for their removal. A method for purifying 4,6-dichloropyrimidine involves extracting the reaction mixture with an organic solvent to separate it from phosphorus oxychloride and dichlorophosphoric acid before quenching with water, which is a safer and more controlled process.[1]

  • Alkoxylated Byproducts: If an alcohol is used as a solvent or is present during work-up under conditions that favor nucleophilic substitution, one or both of the chloro groups can be replaced by an alkoxy group.

    • Mitigation: Avoid the use of alcohol-based solvents if possible, or perform the reaction at a temperature that does not favor this side reaction.

  • Polymeric Materials: Under harsh conditions, pyrimidine derivatives can sometimes polymerize, leading to intractable tars.

    • Mitigation: Maintain careful control over the reaction temperature and avoid overly concentrated reaction mixtures.

Purification Strategy: For the purification of the final product, consider the following:

  • Extraction: After quenching the reaction, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate) can separate the product from inorganic salts and some polar impurities.

  • Crystallization: Recrystallization from an appropriate solvent system is a powerful technique for purifying solid products.

  • Chromatography: If crystallization is ineffective, column chromatography on silica gel may be necessary to separate closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A plausible synthetic route starts from barbituric acid or a derivative. Barbituric acid can be converted to 2,4,6-trichloropyrimidine, which can then be selectively functionalized. Another common approach for building the pyrimidine ring is the condensation of diethyl malonate with an appropriate amidine derivative.

Q2: How can I monitor the progress of the chlorination reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched and extracted for analysis. The disappearance of the starting material (the dihydroxy-pyrimidine) and the appearance of the product spot/peak will indicate the reaction's progress.

Q3: Is this compound stable?

A3: Dichloropyrimidine derivatives are generally reactive compounds. The chloro groups are susceptible to nucleophilic substitution. The compound is expected to be sensitive to hydrolysis under both acidic and basic conditions. For storage, it is advisable to keep it in a cool, dry, and dark place under an inert atmosphere.

Q4: What are the safety precautions I should take when working with phosphorus oxychloride (POCl₃)?

A4: Phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions should be equipped with a gas outlet to vent the HCl gas produced into a scrubbing solution.

Experimental Protocols

Protocol: Hydrolysis of Ethyl 4,6-Dichloropyrimidine-2-carboxylate

This protocol is adapted from the synthesis of the analogous pyridine derivative and should be optimized for the pyrimidine substrate.[2]

  • Materials:

    • Ethyl 4,6-dichloropyrimidine-2-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Dichloromethane

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • A mixture of ethyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq) and sodium hydroxide (1.1 eq) is stirred in a mixture of water and ethanol.

    • The reaction is heated (e.g., to 60°C) and monitored by TLC until the starting material is consumed (typically 1-2 hours).

    • After completion, the ethanol is removed by distillation under reduced pressure.

    • The residue is washed with dichloromethane to remove any unreacted starting material or non-polar impurities.

    • The aqueous layer is carefully acidified with dilute hydrochloric acid to a pH of approximately 2-3, which should precipitate the carboxylic acid.

    • The aqueous layer is then extracted with ethyl acetate.

    • The combined organic phases are washed with a saturated brine solution and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of related dichloropyrimidine derivatives. This data can serve as a benchmark when developing a process for this compound.

ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Amino-4,6-dichloropyrimidine2-Amino-4,6-dihydroxypyrimidinePOCl₃, N,N-dimethylanilineNone55-68Not specified~86%
4,6-Dichloropyrimidine4,6-DihydroxypyrimidinePOCl₃, PCl₅None50-110Not specified>90%

Visualizations

Diagram 1: General Synthetic Pathway

G A Barbituric Acid or Diethyl Malonate Derivative B 4,6-Dihydroxy-pyrimidine-2-carboxylic Acid Derivative A->B Cyclization C This compound Ester B->C Chlorination (e.g., POCl₃) D This compound C->D Hydrolysis (e.g., NaOH, H₂O)

Caption: A plausible synthetic route to this compound.

Diagram 2: Troubleshooting Low Yield

G Start Low Yield of Product Q1 Is the chlorination step complete? Start->Q1 Sol1 Increase POCl₃ excess, optimize temperature/time, check reagent purity. Q1->Sol1 No Q2 Significant hydrolysis observed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Ensure anhydrous conditions, control work-up pH and temperature. Q2->Sol2 Yes Q3 Evidence of decarboxylation? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Lower reaction and work-up temperatures. Q3->Sol3 Yes End Investigate other side reactions (e.g., polymerization). Q3->End No A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 4,6-Dichloropyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4,6-Dichloropyrimidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For thermally stable compounds, distillation can also be an option.[1] Solvent extraction is often employed as an initial purification step to separate the product from reaction byproducts and catalysts.[2]

Q2: What are the likely impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in related dichloropyrimidine syntheses include:

  • Unreacted starting materials: Such as 4,6-dihydroxypyrimidine.

  • Mono-chlorinated intermediates: For example, 4-chloro-6-hydroxypyrimidine-2-carboxylic acid.

  • Byproducts from side reactions: Such as decomposition products or isomers like 2,6-dichloropyrimidine-5-carboxylic acid.

  • Reagents and catalysts: Residual chlorinating agents (e.g., phosphorus oxychloride) and bases (e.g., triethylamine, pyridine).[2]

  • Inorganic salts: Formed during the reaction and workup, such as triethylamine hydrochloride.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for quantifying impurities. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify organic impurities, and Mass Spectrometry (MS) to verify the molecular weight.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem ID Issue Possible Causes Solutions
REC-001 Oiling out instead of crystallization.The solvent may be too nonpolar, or the cooling rate is too fast. The compound's melting point might be lower than the boiling point of the solvent.- Try a more polar solvent or a solvent mixture. - Ensure slow cooling to allow for crystal lattice formation. - Add a co-solvent to reduce the solubility of the compound at room temperature.
REC-002 Poor recovery of the product.The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product. - After cooling to room temperature, place the solution in an ice bath or refrigerator to maximize precipitation.
REC-003 Product is still impure after recrystallization.The impurities have similar solubility profiles to the product in the chosen solvent.- Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization. - If impurities persist, consider using column chromatography for purification.
REC-004 Product discoloration.Presence of colored impurities.- Perform a hot filtration of the dissolved crude product before cooling. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
Column Chromatography Issues
Problem ID Issue Possible Causes Solutions
CC-001 Poor separation of the product from impurities.The eluent system is not optimized. The column may be overloaded.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Ensure the amount of crude product loaded onto the column is appropriate for the column size.
CC-002 The product is not eluting from the column.The eluent is not polar enough to move the acidic compound. The compound may be interacting strongly with the silica gel.- Gradually increase the polarity of the eluent system. Adding a small amount of acetic acid or formic acid to the mobile phase can help to protonate the carboxylic acid and reduce its interaction with the silica gel. - Consider using a different stationary phase, such as alumina or reverse-phase silica.
CC-003 Tailing of the product peak.The compound is interacting too strongly with the stationary phase. The column may be overloaded.- Add a small amount of a modifying agent (e.g., acetic acid) to the eluent to reduce strong interactions. - Ensure the sample is loaded in a concentrated band and that the column is not overloaded.

Experimental Protocols

General Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Product Extraction Solvent Extraction Start->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying of Organic Layer Washing->Drying Concentration Concentration Drying->Concentration PurificationMethod Recrystallization or Column Chromatography Concentration->PurificationMethod Recrystallization Recrystallization PurificationMethod->Recrystallization Choose Method ColumnChromatography Column Chromatography PurificationMethod->ColumnChromatography Choose Method FinalProduct Pure Product Recrystallization->FinalProduct ColumnChromatography->FinalProduct

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Potential solvents to screen include ethanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Use silica gel as the stationary phase.

  • Eluent System Selection: Based on TLC analysis, select an appropriate eluent system. A common starting point is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid may be added to the eluent to improve peak shape and recovery for acidic compounds.

  • Column Packing: Pack the chromatography column with a slurry of the stationary phase in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent and load it onto the top of the column.

  • Elution: Begin elution with the selected solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes hypothetical data for the purification of crude this compound. Actual results will vary depending on the specific experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Typical Impurities Removed
Recrystallization85>9870-85Unreacted starting materials, less soluble byproducts.
Column Chromatography70>9950-75Closely related isomers, byproducts with similar polarity.

Logical Relationships in Troubleshooting

cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Purity After Initial Purification Analysis Analyze by HPLC/NMR Problem->Analysis ImpurityID Identify Impurities Analysis->ImpurityID ReRecrystallize Re-recrystallize with Different Solvent ImpurityID->ReRecrystallize Similar Solubility ColumnChromatography Perform Column Chromatography ImpurityID->ColumnChromatography Different Polarity OptimizeCC Optimize Eluent System ColumnChromatography->OptimizeCC

Caption: Troubleshooting logic for low purity after initial purification.

References

Technical Support Center: Optimizing SNAr Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving dichloropyrimidines.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Reaction

Q1: My SNAr reaction with a dichloropyrimidine is not proceeding, or the yield is very low. What are the likely causes and how can I improve it?

A1: Low or no yield in SNAr reactions with dichloropyrimidines can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring.

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base is crucial to generate the more nucleophilic conjugate base (an amide or alkoxide). For weakly nucleophilic amines, stronger bases or higher temperatures may be necessary.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Dipolar aprotic solvents like DMF, DMAc, NMP, and DMSO are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity.[1] However, for reactions involving two displaceable leaving groups, less polar solvents like THF or 2-MeTHF might be used to prevent over-reaction.[2] Alcohols can sometimes act as competing nucleophiles, especially at elevated temperatures.[2]

  • Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. For some less reactive nucleophiles, heating to reflux may be required.[3] However, be aware that higher temperatures can also lead to side reactions and decomposition.

  • Poor Leaving Group (Less Common with Dichloropyrimidines): While chlorine is a good leaving group in this context, issues can arise in more complex substrates.

    • Solution: This is generally not an issue with dichloropyrimidines, as the chlorine atoms are activated for displacement by the electron-withdrawing nature of the pyrimidine ring.[4]

Issue 2: Lack of Regioselectivity (C4 vs. C2 Substitution)

Q2: I am getting a mixture of C4 and C2 substituted products. How can I control the regioselectivity of the substitution on 2,4-dichloropyrimidine?

A2: Controlling regioselectivity is a common challenge. Generally, nucleophilic attack is favored at the C4 position in 2,4-dichloropyrimidines.[5][6] However, several factors can influence the outcome, leading to mixtures or even preferential C2 substitution.

  • Electronic Effects of Substituents: The electronic nature of other substituents on the pyrimidine ring has a significant impact.[5][7]

    • Electron-donating groups (EDGs) at C6: These groups can direct the substitution to the C2 position.[5][7]

    • Electron-withdrawing groups (EWGs) at C5: These groups generally enhance the inherent preference for C4 substitution.[8][9]

  • Nature of the Nucleophile:

    • Secondary Amines: Often show a preference for the C4 position.

    • Tertiary Amines: Can exhibit excellent selectivity for the C2 position.[8][9]

  • Reaction Conditions:

    • Solvent and Base: The choice of solvent and base can influence the regiochemical outcome.[9][10] For instance, using LiHMDS as a base in THF has been shown to favor C4 amination.[10]

    • Catalysis: In some cases, palladium catalysis can be employed to achieve high regioselectivity for C4 amination with aliphatic secondary amines and anilines.[10]

Issue 3: Disubstitution or Unwanted Side Reactions

Q3: I am observing disubstitution of my dichloropyrimidine when I only want monosubstitution. How can I prevent this?

A3: The formation of disubstituted products occurs when the initial monosubstituted product is reactive enough to undergo a second SNAr reaction.

  • Stoichiometry:

    • Solution: Use a stoichiometric amount (or a slight excess) of the nucleophile relative to the dichloropyrimidine. Using a large excess of the nucleophile will drive the reaction towards disubstitution.

  • Reaction Temperature and Time:

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the first substitution. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant amounts of the disubstituted product are formed.

  • Solvent Choice:

    • Solution: As mentioned, highly polar aprotic solvents can sometimes promote over-reaction.[2] Consider using a less polar solvent like THF or toluene to temper the reactivity.[2]

Q4: I am seeing unexpected products, possibly from the solvent reacting with my starting material. How can I avoid this?

A4: This is a known issue, particularly when using alcohol-based solvents.

  • Solvolysis: Alcohols can act as nucleophiles, leading to the formation of alkoxy-substituted pyrimidines.[3][11] This is more likely to occur in the presence of a base, which generates the more reactive alkoxide.

    • Solution: If solvolysis is a problem, switch to a non-nucleophilic solvent such as DMF, DMSO, THF, or toluene.[1][2]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidine [10]

NucleophileBaseSolventCatalystC4:C2 Ratio
DibutylamineK₂CO₃DMAcNone70:30
DibutylamineLiHMDSTHFPd ComplexHighly C4 selective
AnilineLiHMDSTHFNoneHighly C4 selective

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination of 2,4-Dichloropyrimidines

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: To a solution of the 2,4-dichloropyrimidine derivative (1.0 eq) in a suitable solvent (e.g., THF, DMF, see Table 1 for guidance) under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0-1.2 eq).

  • Base Addition: Add the appropriate base (e.g., K₂CO₃, Et₃N, DIPEA, LiHMDS; 1.5-2.0 eq). For weaker nucleophiles, a stronger base may be required.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrimidine.

Protocol 2: SNAr Reaction with Thiol Nucleophiles

  • Reaction Setup: Dissolve the dichloropyrimidine (1.0 eq) in a dipolar aprotic solvent like DMF or NMP.[1]

  • Nucleophile Preparation: In a separate flask, dissolve the thiol (1.0-1.2 eq) in the reaction solvent and add a base (e.g., NaH, K₂CO₃, or Et₃N; 1.1-1.5 eq) to generate the thiolate nucleophile. Caution: NaH is highly reactive and should be handled with care.

  • Reaction: Add the thiolate solution dropwise to the dichloropyrimidine solution at room temperature or an elevated temperature as needed.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up and extraction as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

References

Technical Support Center: Regioselective Substitution of 4,6-Dichloropyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the regioselective substitution of 4,6-Dichloropyrimidine-2-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to facilitate smoother experimentation and discovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective monosubstitution on this compound?

The primary challenge lies in controlling the nucleophilic aromatic substitution (SNAr) to favor one of the two chemically equivalent chlorine atoms at the C4 and C6 positions. The presence of the electron-withdrawing carboxylic acid group at the C2 position activates both C4 and C6 positions for nucleophilic attack.[1][2] Consequently, reactions often yield a mixture of the 4-substituted product, the 6-substituted product (which are identical if the substituent is the same), and the 4,6-disubstituted product, leading to difficult purification and reduced yield of the desired monosubstituted compound.

Q2: How does the choice of nucleophile impact the regioselectivity and reaction outcome?

The nature of the nucleophile is a critical factor. Sterically hindered nucleophiles may react more slowly or require more forcing conditions, potentially leading to side reactions. The nucleophilicity of the attacking species also plays a key role. Stronger nucleophiles will react more readily, and in some cases, the use of anionic nucleophiles (generated by deprotonation with a base) can alter the selectivity profile.[3]

Q3: What is the role of the solvent and base in controlling the reaction?

Solvents and bases are not merely reaction media but play an active role in influencing regioselectivity. Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions. The choice of base is also crucial; inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used.[3][4] The base strength can affect the deprotonation of the nucleophile and the stability of reaction intermediates, thereby influencing the product distribution.

Q4: Can reaction temperature be used to control for monosubstitution versus disubstitution?

Yes, temperature is a key parameter for controlling the extent of substitution. Lower temperatures generally favor monosubstitution, as the activation energy for the second substitution is typically higher. Careful temperature control is essential to prevent the formation of the disubstituted byproduct. Monitoring the reaction progress closely using techniques like TLC or LC-MS is recommended to stop the reaction once the desired monosubstituted product is predominantly formed.

Troubleshooting Guide

Problem IDIssuePotential Cause(s)Recommended Solution(s)
TS-001 Low yield of monosubstituted product and formation of significant amounts of disubstituted product. - Reaction temperature is too high. - Prolonged reaction time. - Stoichiometry of the nucleophile is greater than 1 equivalent.- Lower the reaction temperature. - Monitor the reaction closely and quench it once the starting material is consumed. - Use a strict 1:1 stoichiometry of the nucleophile to the pyrimidine.
TS-002 Reaction is sluggish or does not proceed to completion. - Nucleophile is not sufficiently reactive. - Inadequate base strength to deprotonate the nucleophile. - Low reaction temperature.- Consider using a stronger nucleophile or a catalyst. - Employ a stronger base to generate a more potent nucleophilic anion. - Gradually increase the reaction temperature while monitoring for the formation of byproducts.
TS-003 Formation of a complex mixture of products that is difficult to separate. - Decomposition of starting material or product under harsh reaction conditions. - Competing side reactions.- Screen different solvent and base combinations to find milder conditions.[3][4] - Ensure the purity of starting materials and reagents. - Consider a protecting group strategy for the carboxylic acid if it is interfering with the reaction.
TS-004 Poor regioselectivity, leading to a mixture of isomers (if the pyrimidine is unsymmetrically substituted at other positions). - Electronic and steric effects of other substituents on the pyrimidine ring are influencing the reactivity of the C4 and C6 positions differently.- This is less of an issue for this compound as C4 and C6 are equivalent. However, if other substituents are present, quantum mechanical calculations can help predict the more reactive site.[5]

Experimental Protocols

General Protocol for Regioselective Monosubstitution with an Amine Nucleophile

This protocol provides a starting point for the regioselective monosubstitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.0 equivalent)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine nucleophile (1.0 equivalent) followed by DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired monosubstituted product.

Visualizations

Logical Workflow for Troubleshooting Poor Yield

troubleshooting_workflow start Low Yield Observed check_disub Check for Disubstituted Product (LC-MS/TLC) start->check_disub check_unreacted Check for Unreacted Starting Material check_disub->check_unreacted Low lower_temp Lower Reaction Temperature check_disub->lower_temp High check_decomp Check for Decomposition/Side Products check_unreacted->check_decomp Low increase_temp Increase Reaction Temperature check_unreacted->increase_temp High milder_cond Screen Milder Conditions (Solvent/Base) check_decomp->milder_cond Yes end Optimized Yield check_decomp->end No reduce_time Reduce Reaction Time lower_temp->reduce_time check_stoich Check Nucleophile Stoichiometry reduce_time->check_stoich check_stoich->end stronger_base Use Stronger Base increase_temp->stronger_base stronger_base->end purify_reagents Purify Starting Materials/Reagents milder_cond->purify_reagents purify_reagents->end factors_influencing_regioselectivity sub this compound factors Nucleophile Solvent Base Temperature Catalyst sub->factors outcome Reaction Outcome Regioselectivity (Mono- vs. Di-substitution) Yield Reaction Rate factors->outcome factors:f0->outcome Steric Hindrance Nucleophilicity factors:f1->outcome Polarity Coordinating Ability factors:f2->outcome Strength Concentration factors:f3->outcome Activation Energy Side Reactions factors:f4->outcome Lowers Activation Energy May Enhance Selectivity

References

preventing hydrolysis of 4,6-Dichloropyrimidine-2-carboxylic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of 4,6-Dichloropyrimidine-2-carboxylic acid during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: How susceptible is this compound to hydrolysis?

A1: this compound is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are prone to nucleophilic substitution by water or hydroxide ions, leading to the formation of hydroxypyrimidine impurities. This degradation is often accelerated by elevated temperatures.

Q2: What are the primary products of hydrolysis?

A2: The primary hydrolysis products are 4-chloro-6-hydroxy-pyrimidine-2-carboxylic acid and 4,6-dihydroxypyrimidine-2-carboxylic acid. The extent of hydrolysis to each product depends on the reaction conditions.

Q3: What is the optimal pH range to maintain the stability of the compound during aqueous workup?

A3: To minimize hydrolysis, it is recommended to maintain a pH range of 4 to 6 during the aqueous workup. Strongly acidic (pH < 2) and alkaline (pH > 8) conditions should be avoided, as these significantly increase the rate of hydrolysis.

Q4: How does temperature affect the hydrolysis of this compound?

A4: The rate of hydrolysis is significantly influenced by temperature. It is crucial to perform all aqueous workup steps, including quenching and extractions, at low temperatures (0-5 °C) to minimize degradation of the product.

Q5: What are the best practices for quenching a reaction containing this compound?

A5: The reaction mixture should be quenched by slowly adding it to a cold (0-5 °C) aqueous solution, such as ice-water or a cold buffer solution (pH 4-6). This helps to dissipate heat and control the pH, thereby reducing the risk of hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound, with a focus on preventing hydrolysis.

Issue Potential Cause Troubleshooting Steps
Low Yield of Isolated Product Hydrolysis of the chloro groups during aqueous workup.- Maintain Low Temperature: Ensure all aqueous solutions (quench, wash) are pre-cooled to 0-5 °C. - Control pH: Adjust the pH of the aqueous phase to a range of 4-6 using a dilute acid (e.g., 1M HCl) or a buffer. Avoid strong acids and bases. - Minimize Contact Time: Perform extractions and phase separations as quickly as possible to reduce the time the product is in contact with the aqueous phase. - Use a Suitable Extraction Solvent: Employ a water-immiscible organic solvent like ethyl acetate or dichloromethane for efficient extraction.
Presence of Impurities in NMR/LC-MS Formation of 4-chloro-6-hydroxy-pyrimidine-2-carboxylic acid or 4,6-dihydroxypyrimidine-2-carboxylic acid.- Optimize Quenching: Quench the reaction mixture by adding it slowly to a vigorously stirred, cold (0-5 °C) aqueous solution. - Gentle pH Adjustment: Use a dilute buffer or a weak acid/base for pH adjustment to avoid localized high concentrations of acid or base. - Efficient Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete removal of the product from the aqueous phase.
Poor Phase Separation During Extraction Formation of emulsions.- Add Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to break up emulsions. - Centrifugation: If emulsions persist, centrifugation can aid in phase separation. - Filtration through Celite: Passing the mixture through a pad of Celite can sometimes help to break emulsions.
Product Precipitation During pH Adjustment The carboxylic acid is less soluble in its protonated form.- Dilute the Mixture: If the product precipitates, add more organic solvent to redissolve it before proceeding with the extraction. - Filter and Wash: If the product is intended to be isolated by precipitation, ensure the aqueous phase is at the optimal pH for minimal solubility, then filter the solid and wash with cold water.

Hydrolysis Stability of Dichloropyrimidine Derivatives

Condition pH Temperature Expected Stability / Rate of Hydrolysis
Strongly Acidic < 2Room Temperature (20-25 °C)Low / High
Mildly Acidic 4 - 6Low (0-5 °C)High / Low (Optimal for Workup)
Neutral 7Low (0-5 °C)Moderate / Moderate
Mildly Alkaline 8 - 10Low (0-5 °C)Low / High
Strongly Alkaline > 12Low (0-5 °C)Very Low / Very High
Mildly Acidic 4 - 6Elevated (> 40 °C)Low / High

Experimental Protocols

Protocol 1: Aqueous Workup to Minimize Hydrolysis

This protocol describes a standard aqueous workup procedure designed to minimize the hydrolysis of this compound.

  • Reaction Quenching:

    • Prepare a quenching solution of ice-cold water or a pre-cooled buffer (e.g., phosphate buffer, pH 5).

    • Slowly add the reaction mixture to the vigorously stirred quenching solution, maintaining the temperature of the mixture at 0-5 °C using an ice bath.

  • pH Adjustment:

    • Monitor the pH of the aqueous mixture.

    • If necessary, adjust the pH to 4-6 by the dropwise addition of cold, dilute HCl (1M) or a saturated sodium bicarbonate solution. Avoid over-shooting the target pH.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

    • Perform the extractions quickly to minimize contact time with the aqueous phase.

  • Washing:

    • Combine the organic extracts.

    • Wash the combined organic layers with cold brine (saturated NaCl solution) to remove residual water and aid in phase separation.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure at a low temperature (< 40 °C) to obtain the crude product.

Visualizations

Hydrolysis_Prevention_Workflow start Start: Reaction Mixture containing 4,6-Dichloropyrimidine- 2-carboxylic acid quench Quench Reaction Mixture in Ice-Cold Water/Buffer (0-5 °C) start->quench check_ph Check pH quench->check_ph hydrolysis Significant Hydrolysis (Low Yield/Impure Product) quench->hydrolysis adjust_ph Adjust pH to 4-6 with cold, dilute acid/base check_ph->adjust_ph pH not 4-6 extract Extract with Cold Organic Solvent (e.g., EtOAc) check_ph->extract pH is 4-6 adjust_ph->extract wash Wash Organic Layer with Cold Brine extract->wash dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo (T < 40 °C) dry->concentrate product Isolated Product concentrate->product

Caption: Workflow for minimizing hydrolysis during workup.

Troubleshooting_Logic issue Low Yield or Impurity Detected What is the likely cause? cause1 Hydrolysis during Workup Key Factors: - High Temperature - Incorrect pH - Prolonged Aqueous Contact issue->cause1 Investigate solution1 Corrective Actions - Maintain T at 0-5 °C - Adjust pH to 4-6 - Minimize workup time - Use efficient extraction cause1->solution1 Implement

Caption: Troubleshooting logic for low yield or impurities.

Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-Dichloropyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dichloropyrimidine-2-carboxylic acid in cross-coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during cross-coupling reactions with this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Reaction Conversion

Potential CauseRecommended Troubleshooting Steps
Catalyst Inactivity The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strict inert atmosphere (e.g., Argon or Nitrogen) and use degassed solvents. Consider using a freshly opened bottle of the palladium precatalyst or a more robust precatalyst.
Issues with the Carboxylic Acid Group The acidic proton of the carboxylic acid can react with the base, potentially deactivating the catalyst or causing solubility issues. Use at least one extra equivalent of a mild base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) to neutralize the carboxylic acid. Alternatively, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling.
Suboptimal Reaction Conditions Screen different solvents (e.g., 1,4-dioxane, toluene, DMF, or alcoholic solvent mixtures), bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃), and temperatures. Microwave irradiation can sometimes improve yields and reduce reaction times.[1]
Poor Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For Suzuki reactions, phosphine-based ligands like PPh₃ or more electron-rich and bulky ligands from the Buchwald family (e.g., XPhos, SPhos) can be effective. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are often necessary.
Poor Reagent Quality Ensure the purity of this compound and the coupling partner (e.g., boronic acid, amine, alkyne). Boronic acids can degrade over time; using fresh or recently purified reagents is recommended.

Problem 2: Formation of Side Products

Potential CauseRecommended Troubleshooting Steps
Homocoupling of the Coupling Partner This is common with boronic acids in Suzuki reactions. Lowering the reaction temperature, using a less concentrated reaction mixture, or ensuring a highly active catalyst to favor the cross-coupling pathway can help.
Protodeboronation of Boronic Acid This side reaction is often promoted by high temperatures and certain bases. Use a milder base (e.g., K₂CO₃) and the lowest effective temperature.
Decarboxylation of the Starting Material Pyrimidine-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[2] If decarboxylation is a significant issue, consider protecting the carboxylic acid group or exploring milder reaction conditions (e.g., lower temperature).
Hydrodehalogenation The chloro-substituent can be replaced by a hydrogen atom. This can be minimized by ensuring a highly active catalyst and efficient coupling partner to outcompete this side reaction.
Di-substitution If only mono-substitution is desired, controlling the stoichiometry of the coupling partner (using 1.0-1.2 equivalents) is crucial. Running the reaction at a lower temperature can also improve selectivity for mono-substitution.

Problem 3: Poor Regioselectivity (Reaction at C4 vs. C6)

Potential CauseRecommended Troubleshooting Steps
Similar Reactivity of C4 and C6 Positions In 4,6-dichloropyrimidines, the two chlorine atoms have similar electronic environments. The regioselectivity can be influenced by the steric hindrance of the coupling partners and the catalyst system.
Reaction Conditions The choice of catalyst, ligand, and solvent can influence the regioselectivity. A systematic screening of these parameters may be necessary to favor one position over the other. For some dihalopyrimidines, the selectivity can be ligand-controlled.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom (at C4 or C6) is more reactive in cross-coupling reactions of this compound?

A1: For 4,6-dichloropyrimidines, the reactivity of the two chlorine atoms is often similar. The regioselectivity can be influenced by the specific reaction conditions and the steric and electronic properties of the coupling partners. In many reported cases for similar substrates, a mixture of mono-substituted isomers is obtained. Careful optimization of the reaction conditions is often required to achieve high regioselectivity.

Q2: Does the carboxylic acid group interfere with the palladium catalyst?

A2: Yes, the carboxylic acid group can potentially interfere with the palladium-catalyzed reaction. The acidic proton can react with the base, and the resulting carboxylate may coordinate to the palladium center, potentially inhibiting the catalyst. To mitigate this, it is advisable to use an additional equivalent of a mild base or to protect the carboxylic acid as an ester.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: A good starting point for a Suzuki-Miyaura coupling would be to use Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃ or a Buchwald ligand) as the catalyst, with K₂CO₃ or K₃PO₄ (at least 3 equivalents) as the base in a solvent system like 1,4-dioxane/water or toluene/ethanol/water at a temperature range of 80-100 °C.[3] Given the carboxylic acid, using the ester-protected starting material is a safer approach to avoid complications.

Q4: Can I perform a Buchwald-Hartwig amination on this substrate?

A4: Yes, a Buchwald-Hartwig amination should be feasible. However, this reaction is often sensitive to the choice of catalyst, ligand, and base. A common catalytic system for aryl chlorides is a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) and a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[4][5] Again, protecting the carboxylic acid group is highly recommended to prevent interference with the strong base.

Q5: Is it possible to achieve mono-substitution selectively?

A5: Achieving selective mono-substitution can be challenging due to the similar reactivity of the two chlorine atoms. However, it can often be favored by carefully controlling the stoichiometry of the coupling partner (using 1.0 to 1.2 equivalents), using lower reaction temperatures, and shorter reaction times. Monitoring the reaction closely by TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is maximized.

Q6: Should I be concerned about decarboxylation?

A6: Decarboxylation of pyrimidine-2-carboxylic acids can occur, particularly under harsh conditions such as high temperatures.[2] If you observe the formation of a decarboxylated byproduct, consider using milder reaction conditions (lower temperature) or protecting the carboxylic acid group.

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Dichloropyrimidines

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100Good to ExcellentFor 2,4-dichloropyrimidines, microwave irradiation can significantly shorten reaction times.[1]
Pd(OAc)₂ / PPh₃K₃PO₄Toluene/EtOH/H₂O90Moderate to GoodEffective for one-pot double Suzuki couplings of 2,4-dichloropyrimidine.[6]
Pd(PPh₃)₂Cl₂K₃PO₄1,4-Dioxane70-80GoodUsed for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[3]

Note: The yields are based on studies with similar dichloropyrimidine substrates and may vary for this compound.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Dichloropyrimidines

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Notes
Pd₂(dba)₃ / XPhosNaOt-BuToluene100Good to ExcellentA general system for aryl chlorides.
Pd(OAc)₂ / Josiphos ligandK₂CO₃Dioxane110GoodEffective for dihalopyridines, suggesting applicability to dichloropyrimidines.
Pd₂(dba)₃ / BINAPNaOt-BuToluene100GoodA well-established catalyst system for amination reactions.

Note: The yields are based on studies with similar dichloropyrimidine and dihalopyridine substrates and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyrimidine (Ester Protected)

This protocol is adapted from procedures for similar dichloropyrimidine substrates and assumes the use of a methyl or ethyl ester of this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the ester of this compound (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection (if necessary): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dichloropyrimidine (Ester Protected)

This protocol is a general guideline for the amination of an ester of this compound.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.

  • Reagent Addition: Add the ester of this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Deprotection (if necessary): Hydrolyze the ester to the carboxylic acid as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Add dichloropyrimidine, coupling partner, and base setup->reagents catalyst Add Pd catalyst and ligand reagents->catalyst solvent Add degassed solvent catalyst->solvent heat Heat and stir reaction mixture solvent->heat monitor Monitor progress (TLC/LC-MS) heat->monitor monitor->heat Continue reaction quench Cool and quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify deprotect Deprotection (if needed) purify->deprotect end Final Product deprotect->end

Caption: A typical experimental workflow for cross-coupling reactions.

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions start Low or No Conversion check_inert Ensure inert atmosphere and degassed solvents start->check_inert extra_base Add extra equivalent of base for COOH group start->extra_base screen_solvent Screen solvents start->screen_solvent fresh_catalyst Use fresh catalyst/precatalyst check_inert->fresh_catalyst protect_cooh Protect COOH group as an ester extra_base->protect_cooh screen_base Screen bases screen_solvent->screen_base screen_temp Vary temperature (conventional or microwave) screen_base->screen_temp

Caption: A troubleshooting guide for low conversion in cross-coupling reactions.

catalyst_selection cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, alkyne) start Select Cross-Coupling Reaction suzuki_catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand start->suzuki_catalyst buchwald_catalyst Pd₂(dba)₃ or Pd(OAc)₂ + Buchwald Ligand start->buchwald_catalyst sonogashira_catalyst PdCl₂(PPh₃)₂/CuI start->sonogashira_catalyst suzuki_base K₂CO₃ or K₃PO₄ suzuki_catalyst->suzuki_base suzuki_solvent Dioxane/H₂O or Toluene/EtOH/H₂O suzuki_base->suzuki_solvent buchwald_base NaOt-Bu or LHMDS buchwald_catalyst->buchwald_base buchwald_solvent Toluene or Dioxane buchwald_base->buchwald_solvent sonogashira_base Amine base (e.g., Et₃N) sonogashira_catalyst->sonogashira_base sonogashira_solvent THF or DMF sonogashira_base->sonogashira_solvent

Caption: Catalyst selection guide for different cross-coupling reactions.

References

Technical Support Center: Managing Exothermic Reactions with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with dichloropyrimidines. It provides essential information for managing the exothermic nature of these reactions to ensure safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when conducting reactions with dichloropyrimidines?

A1: The primary safety concern is the potential for a thermal runaway, an uncontrolled exothermic reaction where the rate of heat generation surpasses the rate of heat removal.[1] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing explosions or vessel rupture.[2] Additionally, dichloropyrimidines and their reagents, such as phosphorus oxychloride (POCl₃), can be corrosive, irritant, and harmful if swallowed or inhaled.[3][4] Quenching of reactive reagents like POCl₃ also poses a significant risk due to delayed and highly exothermic hydrolysis.[2]

Q2: How can I predict the potential for a thermal runaway in my reaction?

A2: A thorough thermal hazard assessment is crucial before scaling up any reaction.[1] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable for this purpose. These methods can determine the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[2] This data allows for the calculation of the potential adiabatic temperature rise, which helps in understanding the worst-case scenario in the event of a cooling failure.[1]

Q3: What general strategies can be employed to mitigate exothermic reactions with dichloropyrimidines?

A3: Several strategies can be used to control the heat generated during these reactions:

  • Slow, Controlled Addition: Adding one of the reactants gradually (semi-batch or continuous feeding) is a key strategy to manage the rate of heat generation.[2]

  • Dilution: Using a suitable inert solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat produced.[2]

  • Efficient Cooling: The reactor should be equipped with a cooling system (e.g., a jacketed reactor connected to a circulating bath) with sufficient capacity to remove the heat generated.[1]

  • Lower Reaction Temperature: If the reaction kinetics are favorable, operating at a lower temperature can significantly decrease the rate of heat evolution.[2]

  • Proper Agitation: Efficient stirring is essential to ensure a homogenous temperature distribution throughout the reaction mixture and to prevent the formation of localized hot spots.[1]

Q4: Are nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines always exothermic?

A4: Yes, nucleophilic aromatic substitution reactions, particularly with potent nucleophiles like amines, are generally exothermic. The formation of a new, more stable bond and the release of a leaving group contribute to a negative enthalpy change for the overall reaction. The extent of the exotherm can vary depending on the specific dichloropyrimidine isomer, the nucleophile, the solvent, and the reaction temperature.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Reaction

  • Symptom: A rapid, unexpected increase in the internal reaction temperature that exceeds the set point.

  • Possible Causes:

    • Loss of cooling fluid circulation.

    • The rate of reagent addition is too high.[1]

    • Incorrectly high concentration of reagents.[1]

    • Insufficient mixing leading to localized "hot spots".[1]

  • Immediate Actions:

    • Stop all reagent addition immediately. [1]

    • Maximize cooling: Ensure the coolant is flowing at its maximum rate and lowest possible temperature.[1]

    • If the temperature continues to rise, proceed to the Emergency Quenching Protocol .

Issue 2: Localized Boiling or Fuming from the Reaction Mixture

  • Symptom: Bubbling or fuming is observed in one area of the reactor, even if the bulk temperature appears controlled.

  • Possible Cause:

    • Poor agitation leading to the formation of a localized hot spot where the temperature is significantly higher than the measured bulk temperature.[1]

  • Immediate Actions:

    • Stop all reagent addition. [1]

    • Increase the agitation rate if it is safe to do so.[1]

    • Maximize cooling. [1]

Issue 3: Sudden Increase in Reactor Pressure

  • Symptom: A rapid rise in the pressure reading of the reactor.

  • Possible Causes:

    • Significant gas evolution from the reaction.[1]

    • Boiling of the solvent due to an uncontrolled temperature increase.[1]

  • Immediate Actions:

    • Follow all the steps for an uncontrolled temperature spike.[1]

    • If the pressure approaches the vessel's safety limit, vent the reactor to a safe location, such as a scrubber or fume hood, if you are trained and it is safe to do so.[1]

Data Presentation

Table 1: General Conditions for Amination of Dichloropyrimidines and Exotherm Management

Dichloropyrimidine SubstrateNucleophileCatalyst/BaseSolventTemperature (°C)Observations & Recommendations
2,4-DichloropyrimidineSecondary Aliphatic AminePd catalyst, LiHMDSTHFRoom TempAddition of the pre-mixed amine/base solution should be slow to control the exotherm.[5]
4,6-Dichloropyrimidinen-ButylamineK₂CO₃DMF80Reaction is exothermic; maintain temperature with a controlled heating mantle or oil bath.[6]
4-Amino-2,6-dichloropyrimidineVarious AminesK₂CO₃DMF140High temperatures are often required for catalyst-free SNAr, increasing the importance of controlled heating and monitoring.
2,4-dichloro-5-nitropyrimidineTertiary AmineiPrNEt₂CHCl₃40Even at moderate temperatures, the reaction is fast; slow addition of the amine is recommended.

Table 2: Calculated Energy Barriers for SNAr Reactions on Substituted Pyrimidines

Note: Lower energy barriers suggest a faster, potentially more exothermic reaction at a given temperature. Data is derived from quantum mechanics calculations and provides a relative measure of reactivity.

SubstrateNucleophileReaction SiteCalculated Energy Barrier (kcal/mol)Implication for Exotherm Management
2-MeSO₂-4-chloropyrimidineAlkoxideC-2~0.25Extremely low barrier; reaction is very fast even at -78°C. Requires highly efficient cooling and very slow addition.
2-MeSO₂-4-chloropyrimidineAlkoxideC-4~4.11Higher barrier than C-2, but still a feasible reaction that will be exothermic.
2-MeSO₂-4-chloropyrimidineFormamide AnionC-2~8.75Reaction proceeds at 0°C. Controlled addition and cooling are necessary.
2-MeSO₂-4-chloropyrimidineFormamide AnionC-4~14.71Significantly higher barrier suggests slower reaction at C-4 compared to C-2 under similar conditions.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Amination of 4,6-Dichloropyrimidine

Objective: To perform a nucleophilic aromatic substitution reaction with an amine on 4,6-dichloropyrimidine while carefully managing the reaction exotherm.

Materials:

  • 4,6-Dichloropyrimidine

  • Amine (e.g., n-Butylamine, 2.2 equivalents)

  • Base (e.g., K₂CO₃, 2.5 equivalents)[6]

  • Anhydrous solvent (e.g., DMF)[6]

  • Jacketed lab reactor with overhead stirrer, thermocouple, condenser, and addition funnel

  • Circulating cooling/heating bath

Procedure:

  • Reactor Setup: Assemble a clean, dry jacketed reactor. Ensure all joints are properly sealed. Connect the reactor jacket to the circulating bath.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).

  • Initial Charge: Charge the reactor with 4,6-dichloropyrimidine and the solvent. Begin agitation to ensure the solid is well-suspended.

  • Temperature Control: Set the circulating bath to the desired reaction temperature (e.g., 20°C for the initial addition).

  • Controlled Reagent Addition: Dissolve the amine and base in the solvent in a separate flask. Transfer this solution to the addition funnel.

  • Slow Addition: Begin the slow, dropwise addition of the amine/base solution to the stirred reactor. Crucially, monitor the internal temperature closely using the thermocouple.

  • Maintain Temperature: The rate of addition should be adjusted to maintain the internal temperature within a narrow, predefined range (e.g., ±2°C of the setpoint). If the temperature rises above this limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.[1]

  • Reaction Monitoring: After the addition is complete, adjust the bath temperature to the final reaction temperature (e.g., 80°C) and continue to stir.[6] Monitor the reaction for any delayed exotherm. Track the reaction's progress using a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into cold water with vigorous stirring to quench any remaining reactive species. Be aware that the quench itself can be exothermic.

Protocol 2: Emergency Quenching for a Runaway Reaction

WARNING: This procedure should only be performed by trained personnel who understand the potential hazards. It is a last resort when standard cooling measures have failed.

  • Alert Personnel: Immediately alert all other laboratory personnel and the lab supervisor.

  • Prepare Quenching Agent: Have a pre-determined and appropriate quenching agent ready. For amination reactions, a non-nucleophilic weak acid (e.g., acetic acid in a non-reactive solvent) or a large volume of an inert, cold solvent may be appropriate. Avoid water if unreacted POCl₃ or other water-reactive species are present.

  • Maximum Cooling: Ensure the reactor's cooling system is operating at maximum capacity.

  • Controlled Quench: If it is safe to do so, and you are behind a blast shield, slowly introduce the quenching agent into the reactor. Be prepared for a potentially vigorous reaction and gas evolution upon quenching.

  • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.

Mandatory Visualizations

Caption: The SNAr mechanism on a dichloropyrimidine proceeds via a two-step addition-elimination process.

Troubleshooting_Workflow start Uncontrolled Exotherm Detected (Temp Spike, Pressure Rise, Fuming) stop_addition IMMEDIATELY Stop All Reagent Addition start->stop_addition max_cooling Maximize Cooling (Lowest Temp, Max Flow) stop_addition->max_cooling check_agitation Check Agitation Increase if Safe max_cooling->check_agitation temp_continue_rise Does Temperature Continue to Rise? check_agitation->temp_continue_rise stabilized Temperature Stabilizes or Decreases temp_continue_rise->stabilized No emergency_quench Proceed to EMERGENCY QUENCHING PROTOCOL temp_continue_rise->emergency_quench Yes investigate Hold at Safe Temperature. Investigate Cause (Cooling, Addition Rate, Conc.) stabilized->investigate Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up p1 Assemble & Purge Reactor p2 Charge Dichloropyrimidine & Solvent p1->p2 p3 Prepare Nucleophile/Base Solution p2->p3 r1 Start Agitation & Cooling p3->r1 r2 SLOW, Controlled Addition of Nucleophile Solution r1->r2 r3 CONTINUOUSLY Monitor Temperature r2->r3 r4 Adjust Addition Rate to Maintain Temp r3->r4 r4->r2 r5 Hold at Reaction Temp & Monitor Progress (TLC/LCMS) r4->r5 Addition Complete w1 Cool Reaction to RT r5->w1 w2 Quench Mixture (e.g., add to cold water) w1->w2 w3 Isolate Product (Extraction/Filtration) w2->w3

References

troubleshooting low conversion in amination of 4,6-Dichloropyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of 4,6-dichloropyrimidine-2-carboxylic acid.

Troubleshooting Low Conversion and Side Reactions

Low conversion in the amination of this compound can be attributed to several factors, ranging from reaction conditions to the inherent reactivity of the substrate. The presence of the carboxylic acid group introduces specific challenges that must be considered.

Frequently Asked Questions (FAQs)

Q1: My amination reaction is showing low to no conversion. What are the primary factors I should investigate?

A1: Low conversion can stem from several issues. Systematically evaluate the following:

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. For Nucleophilic Aromatic Substitution (SNAr), higher temperatures (e.g., 100-140 °C) are often necessary. For Palladium-catalyzed Buchwald-Hartwig amination, temperatures typically range from 80-120 °C.

  • Choice of Base: The base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig reactions, strong non-nucleophilic bases such as NaOtBu or K₃PO₄ are often used. However, with a carboxylic acid present, a weaker base may be necessary to avoid deprotonation of the carboxylic acid, which can affect solubility and reactivity.

  • Catalyst System (for Buchwald-Hartwig): The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand is crucial. Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often effective. Ensure the catalyst and ligand are of high quality and handled under an inert atmosphere.

  • Solvent: The solvent must be appropriate for the reaction type and be anhydrous. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used for SNAr and Buchwald-Hartwig reactions. The presence of water can lead to hydrolysis of the starting material and deactivation of the catalyst.

  • Reagent Purity: Ensure the purity of your starting material, amine, and all reagents. Impurities can interfere with the reaction.

Q2: I am observing significant side products. What are the most common side reactions and how can I mitigate them?

A2: Several side reactions can occur during the amination of this compound:

  • Di-amination: Substitution of both chlorine atoms. To favor mono-amination, use a controlled amount of the amine (typically 1.0-1.2 equivalents).

  • Hydrolysis: The presence of water can lead to the formation of hydroxypyrimidines. Ensure all reagents and solvents are anhydrous.

  • Solvolysis: If using an alcohol as a solvent, the corresponding alkoxide can act as a nucleophile, leading to the formation of an alkoxy-substituted pyrimidine.[1] It is best to use aprotic solvents.

  • Decarboxylation: Pyrimidine-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures and under certain pH conditions.[2] If you suspect decarboxylation, consider running the reaction at a lower temperature or using milder reaction conditions.

  • Oligomerization: In some cases, particularly with Pd-catalyzed reactions, oligomerization of the pyrimidine units can occur.[3] Using a higher equivalent of the amine can sometimes suppress this side reaction.[3]

Q3: How does the 2-carboxylic acid group affect the regioselectivity of the amination (C4 vs. C6)?

A3: The two chlorine atoms at the C4 and C6 positions are electronically equivalent in the starting material. The carboxylic acid at the C2 position is an electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic attack. Generally, for dichloropyrimidines, substitution at C4 is kinetically favored over C2.[4] In this case, with chlorine atoms at C4 and C6, the regioselectivity will be primarily influenced by the steric hindrance of the incoming amine and the reaction conditions. For bulkier amines, substitution at the less hindered position may be favored.

Q4: Should I protect the carboxylic acid group before amination?

A4: Protection of the carboxylic acid group (e.g., as an ester) can be a viable strategy, especially if you are using strongly basic conditions that might cause solubility issues or side reactions involving the carboxylate. However, this adds extra steps to your synthesis (protection and deprotection). It is often possible to achieve the desired amination without protection by carefully selecting the base and reaction conditions.

Data Presentation

The following table summarizes typical reaction conditions for the amination of related dichloropyrimidine substrates. Note that yields are estimates and will vary depending on the specific amine and precise reaction conditions used for this compound.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (Mono-amination)Reference
SNArNoneK₂CO₃DMF140Moderate to Good[3][5]
Buchwald-HartwigPd₂(dba)₃ / XPhosK₃PO₄Dioxane100-110Good to Excellent[5]
Buchwald-HartwigPd(OAc)₂ / DavePhosNaOtBuToluene80-120Good to Excellent[5]

Experimental Protocols

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.1 mmol), and anhydrous potassium carbonate (2.5 mmol).

  • Add anhydrous DMF (5-10 mL).

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify to a pH of ~3-4 with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Acidify the filtrate with dilute HCl to a pH of ~3-4 and extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amination_Reaction_Pathway cluster_snar SNAr start 4,6-Dichloropyrimidine- 2-carboxylic acid product Mono-aminated Product start->product Amine, Base, Heat start->product Pd Catalyst, Ligand, Base, Amine, Heat side_product2 Hydrolysis Product start->side_product2 Water side_product3 Decarboxylation Product start->side_product3 Heat amine Amine (R-NH2) side_product1 Di-aminated Product product->side_product1 Excess Amine

Caption: General reaction pathways for the amination of this compound.

Troubleshooting_Workflow start Low Conversion check_temp Increase Temperature? start->check_temp check_base Change Base? check_temp->check_base No solution Improved Conversion check_temp->solution Yes check_catalyst Optimize Catalyst/Ligand? check_base->check_catalyst No check_base->solution Yes check_solvent Ensure Anhydrous Solvent? check_catalyst->check_solvent No check_catalyst->solution Yes check_purity Check Reagent Purity? check_solvent->check_purity No check_solvent->solution Yes check_purity->solution Yes

References

Technical Support Center: Synthesis of 4,6-Dichloropyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 4,6-dichloropyrimidine-2-carboxylic acid. The following question-and-answer format directly addresses potential issues, particularly concerning byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical approach involves the hydrolysis of a corresponding ester, such as ethyl 4,6-dichloropyrimidine-2-carboxylate. This precursor is typically synthesized from a dihydroxy pyrimidine derivative, which undergoes chlorination, often with phosphorus oxychloride (POCl₃), followed by esterification and subsequent hydrolysis.

Q2: I am observing a low yield in the final hydrolysis step to the carboxylic acid. What could be the cause?

Low yields in the hydrolysis of the ester precursor can stem from several factors:

  • Incomplete Hydrolysis: The reaction may not have proceeded to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Side Reactions: Under harsh basic conditions or elevated temperatures, competitive nucleophilic substitution of the chloro groups can occur, leading to byproducts.

  • Product Degradation: The product itself might be unstable under the reaction conditions.

  • Workup Issues: The product may be partially lost during the extraction and isolation phases. Ensure the pH is properly adjusted to precipitate the carboxylic acid before extraction.

Q3: My final product is discolored. What are the likely impurities?

Discoloration often indicates the presence of residual starting materials, byproducts from side reactions, or decomposition products. Common colored impurities in pyrimidine synthesis can arise from polymerization or complex side reactions involving the pyrimidine ring.

Q4: What analytical techniques are recommended for identifying byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended:

  • TLC and HPLC: For initial assessment of reaction progress and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structures of the isolated byproducts.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the products and byproducts.

Troubleshooting Guides

Problem ID Issue Potential Causes Recommended Actions & Solutions
SYN-001 Incomplete chlorination of the dihydroxy pyrimidine precursor.- Insufficient amount of chlorinating agent (e.g., POCl₃).- Reaction temperature is too low.- Short reaction time.- Increase the molar excess of the chlorinating agent.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
SYN-002 Formation of monochloro-hydroxy-pyrimidine byproduct.- Incomplete reaction during the chlorination step.- Hydrolysis of the dichloro product during workup.- Ensure anhydrous conditions during the chlorination reaction.- Use a sufficient excess of the chlorinating agent.- Carefully quench the reaction mixture on ice and minimize the time the product is in an aqueous acidic environment.
SYN-003 Presence of phosphorus-containing impurities in the final product.- Incomplete removal of POCl₃ or related phosphorus byproducts.- After the chlorination reaction, distill off excess POCl₃ under reduced pressure before quenching.[1]- During workup, thoroughly wash the organic extract with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove water-soluble phosphorus species.
SYN-004 Formation of an unexpected ester byproduct (e.g., ethyl ester if ethanol is used as a solvent).- Reaction of the carboxylic acid with the alcohol solvent under acidic conditions.- If the carboxylic acid is the desired final product, avoid acidic alcoholic solvents in the final steps.- If esterification is intended, ensure complete conversion.
SYN-005 Low purity of the final product after initial isolation.- Presence of unreacted starting materials or byproducts.- Trapped inorganic salts from the workup.- Monitor the reaction to ensure complete conversion of the starting material.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).- For persistent impurities, column chromatography on silica gel may be necessary.

Potential Byproduct Summary

Byproduct Name Chemical Structure Molecular Weight ( g/mol ) Identification Method Mitigation Strategy
4-Chloro-6-hydroxypyrimidine-2-carboxylic acidC₅H₃ClN₂O₃174.54LC-MS, NMRDrive chlorination to completion with excess POCl₃ and controlled temperature.
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.98GC-MS, NMRResult of decarboxylation. Avoid excessive heating during synthesis and purification.
Ethyl 4,6-dichloropyrimidine-2-carboxylateC₇H₆Cl₂N₂O₂221.04LC-MS, NMRIncomplete hydrolysis. Extend reaction time or use a stronger base for hydrolysis.
Phosphorus-based impuritiesVariousVariableLC-MS, ³¹P NMRThorough quenching and aqueous washes after the chlorination step.[1]

Experimental Protocols

Synthesis of Ethyl 4,6-dichloropyrimidine-2-carboxylate (Hypothetical Precursor)

  • Chlorination: To a stirred solution of diethyl 4,6-dihydroxypyrimidine-2-carboxylate (1 eq.) in phosphorus oxychloride (5-10 eq.), slowly add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,6-dichloropyrimidine-2-carboxylate.

Hydrolysis to this compound

  • Dissolve the crude ethyl 4,6-dichloropyrimidine-2-carboxylate (1 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.1-1.5 eq.) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway Start 4,6-Dihydroxypyrimidine- 2-carboxylic acid ester Intermediate 4,6-Dichloropyrimidine- 2-carboxylic acid ester Start->Intermediate POCl3, Heat Final 4,6-Dichloropyrimidine- 2-carboxylic acid Intermediate->Final NaOH, H2O/EtOH

Caption: Synthesis pathway for this compound.

Side_Reactions Starting_Ester 4,6-Dichloropyrimidine- 2-carboxylic acid ester Desired_Acid 4,6-Dichloropyrimidine- 2-carboxylic acid Starting_Ester->Desired_Acid Hydrolysis (Desired) Byproduct1 Monochloro-hydroxy- pyrimidine derivative Starting_Ester->Byproduct1 Incomplete Chlorination Byproduct2 Decarboxylated byproduct (4,6-Dichloropyrimidine) Desired_Acid->Byproduct2 Excessive Heat

Caption: Potential side reactions during synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Issue Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis Identify Identify Byproducts and Unreacted Materials Analysis->Identify Incomplete_Reaction Incomplete Reaction? Identify->Incomplete_Reaction Side_Reaction Side Reactions? Incomplete_Reaction->Side_Reaction No Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete_Reaction->Optimize_Conditions Yes Side_Reaction->Optimize_Conditions Yes Purify Purify Product (Recrystallization, Chromatography) Side_Reaction->Purify No Success Pure Product, Improved Yield Optimize_Conditions->Success Purify->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectra of Pyrimidine Carboxylic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for drug development professionals and scientists on the spectral characteristics of 4,6-Dichloropyrimidine-2-carboxylic acid and its analogues, supported by experimental data and protocols.

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and structurally related pyrimidine derivatives. Due to the limited availability of public domain 1H NMR spectra for this compound, this guide leverages data from close analogues to predict and understand its spectral features. This information is crucial for researchers in drug discovery and organic synthesis for structural verification and reaction monitoring.

Comparison of 1H NMR Spectral Data

The 1H NMR spectrum of a substituted pyrimidine is highly dependent on the electronic nature and position of its substituents. The electronegative chlorine atoms and the carboxylic acid group in this compound are expected to significantly influence the chemical shifts of the pyrimidine ring protons.

Below is a table summarizing the available 1H NMR data for 4,6-Dichloropyrimidine and other relevant analogues. The predicted chemical shift for the H-5 proton of this compound is also included based on additive effects of the substituents.

CompoundH-2 (ppm)H-5 (ppm)Other Protons (ppm)Solvent
4,6-Dichloropyrimidine[1][2]8.82 (s)7.46 (s)-CDCl₃
2-Amino-4,6-dichloropyrimidine-6.75 (s)5.5 (br s, NH₂)DMSO-d₆
Pyrimidine[3]9.26 (d)7.36 (t)8.78 (d, H-4,6)CDCl₃
Pyrimidine-2-carboxylic acid[4]-7.8 (t)9.1 (d, H-4,6)Not specified
2-Chloropyrimidine-5-carboxylic acid[5]-9.1 (s)-Not specified
This compound -~7.8-8.0 (s) (Predicted)~13-14 (br s, COOH) (Predicted)DMSO-d₆

Predicted values are based on the analysis of substituent effects on the pyrimidine ring.

Interpretation of Spectral Data:

  • 4,6-Dichloropyrimidine: The two protons at the C-2 and C-5 positions appear as sharp singlets at 8.82 ppm and 7.46 ppm, respectively.[1][2] The downfield shift of the H-2 proton is due to the deshielding effect of the two adjacent nitrogen atoms.

  • Analogues: In 2-Amino-4,6-dichloropyrimidine, the electron-donating amino group at C-2 shifts the H-5 proton upfield to 6.75 ppm. Conversely, in pyrimidine-2-carboxylic acid, the electron-withdrawing carboxylic acid group at C-2 would be expected to deshield the ring protons.

  • Predicted Spectrum of this compound: The sole proton on the pyrimidine ring is at the C-5 position. The presence of two electron-withdrawing chlorine atoms at positions 4 and 6, and a carboxylic acid group at position 2, is expected to significantly deshield the H-5 proton, leading to a predicted chemical shift in the range of 7.8-8.0 ppm in a solvent like DMSO-d₆. The carboxylic acid proton itself would likely appear as a broad singlet at a much lower field, typically above 13 ppm.[6]

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra for the analysis of heterocyclic carboxylic acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp spectral lines.

  • Tune and match the probe for the ¹H frequency.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters include:

    • Spectral Width: 0-16 ppm

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay (d1): 1-5 seconds (a longer delay is necessary for accurate integration of all signals, especially for quaternary carbons if a ¹³C spectrum is also being acquired).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., DMSO at 2.50 ppm).

  • Integrate the signals to determine the relative ratios of the protons in the molecule.

Pyrimidine Metabolism and its Relevance

Pyrimidine derivatives are fundamental components of nucleic acids and are involved in various essential metabolic pathways.[7][8] Understanding the metabolism of these compounds can provide context for their biological activity and potential as drug targets. The diagram below illustrates a simplified overview of the de novo pyrimidine biosynthesis and catabolism pathways.

Caption: Simplified overview of pyrimidine de novo biosynthesis and catabolism pathways.

NMR Data Analysis Workflow

The process of analyzing raw NMR data to obtain meaningful structural information follows a structured workflow. This workflow ensures that the data is processed consistently and accurately, leading to reliable interpretation.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation NMR_Experiment NMR Experiment Sample_Prep->NMR_Experiment FID Raw FID Data NMR_Experiment->FID Fourier_Transform Fourier Transform FID->Fourier_Transform Phasing Phase Correction Fourier_Transform->Phasing Baseline Baseline Correction Phasing->Baseline Calibration Chemical Shift Calibration Baseline->Calibration Integration Integration Calibration->Integration Peak_Picking Peak Picking Calibration->Peak_Picking Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Peak_Picking->Structure_Elucidation

Caption: A typical workflow for acquiring and analyzing 1D NMR spectral data.

References

13C NMR analysis of 4,6-Dichloropyrimidine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural elucidation of substituted 4,6-dichloropyrimidines using 13C NMR spectroscopy. This document provides a comparative analysis of chemical shifts, detailed experimental protocols, and visual workflows to support synthetic and analytical efforts.

Comparative 13C NMR Spectral Data

The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom. The introduction of substituents on the pyrimidine ring can cause significant shifts in the signals of the ring carbons. The following table summarizes the key 13C NMR spectroscopic data for 4,6-dichloropyrimidine and its amino derivatives. The data is collated from various sources and predicted values based on substituent effect analysis.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Notes
4,6-Dichloropyrimidine~158.2~163.9~100.3~163.9Symmetrical molecule, hence C4 and C6 are equivalent.
2-Amino-4,6-dichloropyrimidine~163.0~158.0~103.0~158.0The amino group at C2 causes a downfield shift of C2 and an upfield shift of C4 and C6.[1]
4-Amino-2,6-dichloropyrimidine~158.0~163.0~103.0~158.0Predicted values based on analysis of similar pyrimidine derivatives. The amino group at C4 would primarily influence the chemical shifts of C4 and C5.[2]
N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine~158.2~159.1~100.3~163.9The introduction of a bulky adamantyl-containing amine at C4 leads to distinct shifts, reflecting the altered electronic and steric environment. The data is for a related N-substituted 4-amino-6-chloropyrimidine.[3]

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The data presented is for illustrative comparison.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible NMR data. The following protocols outline the general steps for sample preparation and 13C NMR data acquisition for pyrimidine derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-25 mg of the pyrimidine derivative for 1H NMR and 50-100 mg for 13C NMR analysis.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical, and DMSO-d₆ is often suitable for polar pyrimidine derivatives.[4]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup
  • Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tuning: Tune and match the probe for the 13C frequency.

13C NMR Data Acquisition
  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg') is typically used for a proton-decoupled 13C spectrum.[4]

  • Spectral Width: A spectral width of 0-200 ppm is generally appropriate for pyrimidine derivatives.[2]

  • Acquisition Time (AQ): Set the acquisition time to 1-2 seconds.

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons may require longer delays for full relaxation and accurate integration.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.[2]

  • Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visualizing Methodologies

Graphical representations of workflows and molecular structures can significantly aid in understanding complex analytical processes and structural relationships.

Synthesis_Workflow General Synthesis of 4,6-Dichloropyrimidine Derivatives Start 4,6-Dichloropyrimidine-2-carboxylic acid Esterification Esterification (e.g., ROH, H+) Start->Esterification Amidation Amidation (e.g., RNH2, coupling agent) Start->Amidation Ester_Product Ester Derivative Esterification->Ester_Product Amide_Product Amide Derivative Amidation->Amide_Product

Caption: Synthetic routes to derivatives of this compound.

NMR_Analysis_Workflow 13C NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound (50-100 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire Acquire 13C Spectrum (Proton Decoupled) Lock_Shim->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Assign Assign Chemical Shifts Process->Assign Compare Compare with Alternatives Assign->Compare

References

Mass Spectrometry of 4,6-Dichloropyrimidine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometric approaches for the analysis of 4,6-Dichloropyrimidine-2-carboxylic acid. Due to the absence of publicly available mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on the known mass spectrometric behavior of related molecules, including halogenated pyrimidines and aromatic carboxylic acids. This guide also compares two primary mass spectrometry techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), offering insights into the most suitable analytical strategies.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound under electron ionization (EI) is expected to be characterized by a visible molecular ion peak and several key fragment ions. The dichloropyrimidine ring provides stability, while the carboxylic acid group offers predictable fragmentation pathways. Aromatic acids are known to exhibit more prominent molecular ion peaks compared to their aliphatic counterparts and commonly undergo fragmentation through the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[1][2]

Table 1: Predicted m/z Values and Corresponding Fragment Ions for this compound

m/z (predicted)Ion/Fragment StructureDescription of Neutral Loss
192/194/196[M]+• (Molecular Ion)Intact molecule with isotopic peaks due to the presence of two chlorine atoms.
175/177/179[M - OH]+Loss of a hydroxyl radical from the carboxylic acid group.
147/149/151[M - COOH]+Loss of the entire carboxylic acid group as a radical.
112/114[C4H2ClN2]+Subsequent loss of a chlorine atom from the [M - COOH]+ fragment.
77[C4H2N2]+•Loss of both chlorine atoms from the [M - COOH]+ fragment, resulting in the pyrimidine ring.

Comparison of Analytical Techniques: GC-MS vs. LC-ESI-MS

The choice between GC-MS and LC-ESI-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired information.

Table 2: Comparison of GC-MS and LC-ESI-MS for the Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
Principle Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis.Separates compounds in the liquid phase, followed by soft ionization (ESI) and mass analysis.
Sample Volatility Requires the analyte to be volatile and thermally stable. Derivatization is often necessary for polar compounds like carboxylic acids to increase their volatility.Ideal for polar, non-volatile, and thermally labile compounds. The analyte is analyzed directly from the solution.
Ionization Method Typically uses hard ionization techniques like Electron Ionization (EI), which can cause extensive fragmentation, providing detailed structural information.Employs soft ionization techniques like Electrospray Ionization (ESI), which usually results in less fragmentation and a more prominent molecular ion, which is useful for molecular weight determination.[3]
Sensitivity Generally offers high sensitivity, particularly for well-behaved, volatile compounds.Can achieve very high sensitivity, especially for polar compounds that ionize well in solution.
Matrix Effects Can be susceptible to matrix effects, although the chromatographic separation helps to mitigate this.Prone to ion suppression or enhancement from the sample matrix, which can affect quantification.
Derivatization Often required for carboxylic acids to convert them into more volatile esters or other derivatives.Derivatization can be used to improve chromatographic retention and ionization efficiency but is not always necessary.[4][5]
Structural Information The extensive fragmentation from EI provides a detailed "fingerprint" of the molecule, which is valuable for structural elucidation and library matching.Tandem MS (MS/MS) is often required to induce fragmentation and obtain structural information.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) - Post-Derivatization
  • Derivatization: The carboxylic acid group of this compound is converted to a more volatile ester (e.g., methyl ester) using a suitable derivatizing agent (e.g., diazomethane or BF3/methanol).

  • Sample Preparation: The derivatized sample is dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • GC Separation:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a higher temperature (e.g., 280 °C) to elute the analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
  • Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

  • LC Separation:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.[6]

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Analysis Mode: Full scan to detect all ions or tandem MS (MS/MS) to fragment specific ions for structural confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Sample 4,6-Dichloropyrimidine- 2-carboxylic acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MassAnalyzer Mass Analysis (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration Interpretation Interpretation & Structure Elucidation SpectrumGeneration->Interpretation

Caption: General experimental workflow for the mass spectrometric analysis of a small molecule.

fragmentation_pathway M [M]+• m/z 192/194/196 4,6-Dichloropyrimidine- 2-carboxylic acid M_minus_OH [M - OH]+ m/z 175/177/179 M->M_minus_OH - •OH M_minus_COOH [M - COOH]+ m/z 147/149/151 M->M_minus_COOH - •COOH M_minus_COOH_minus_Cl [C4H2ClN2]+ m/z 112/114 M_minus_COOH->M_minus_COOH_minus_Cl - •Cl Pyrimidine_ring [C4H2N2]+• m/z 77 M_minus_COOH_minus_Cl->Pyrimidine_ring - •Cl

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

A Comparative Guide to HPLC Analysis for the Purity of 4,6-Dichloropyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for 4,6-Dichloropyrimidine-2-carboxylic acid is critical for its application in research and pharmaceutical development. As a key intermediate, its impurity profile can directly impact the safety and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This guide compares potential HPLC methodologies and provides a detailed experimental protocol for robust purity analysis.

Comparison of Reverse-Phase HPLC Methods

The selection of HPLC parameters is crucial for achieving optimal separation of this compound from its potential impurities, which may include starting materials from synthesis or degradation products.[1][2][3] The primary variables in method development are the stationary phase (column), mobile phase composition, and detector settings. Below is a comparative summary of two common reverse-phase HPLC approaches.

ParameterMethod A: Rapid Screening (Isocratic)Method B: High-Resolution (Gradient)
Column C18, 50 x 2.1 mm, 2.7 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase 60% Acetonitrile, 40% Water with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 5% B to 95% B over 15 min
Flow Rate 0.5 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time ~5 minutes~20 minutes
Primary Advantage High throughput, fast analysisSuperior separation of closely eluting impurities
Primary Disadvantage May not resolve all minor impuritiesLonger analysis time, lower throughput
Best Suited For In-process monitoring, routine quality controlFinal product release, impurity profiling, method validation

Detailed Experimental Protocol: High-Resolution RP-HPLC (Method B)

This protocol details a robust gradient reverse-phase HPLC method for the accurate purity determination of this compound.

Instrumentation and Materials
  • System : A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a gradient pump, autosampler, column thermostat, and UV detector.[4]

  • Column : Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[5][6]

  • Reagents :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (LC-MS grade)

    • This compound reference standard

  • Labware : Volumetric flasks, analytical balance, pipettes, 0.22 µm syringe filters.

Chromatographic Conditions
  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 40°C[4]

  • Injection Volume : 5 µL[4]

  • UV Detection : 254 nm

  • Gradient Program :

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

Preparation of Solutions
  • Diluent : Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Reference Standard Preparation : Accurately weigh approximately 5 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 100 µg/mL.

  • Sample Preparation : Prepare the analysis sample in the same manner as the reference standard to achieve a similar target concentration.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Filter the prepared standard and sample solutions through a 0.22 µm syringe filter into HPLC vials.[5]

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the reference standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Analytical Process

To better understand the procedural flow and the logic behind method development, the following diagrams illustrate the key stages and relationships.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent A->B C Filter through 0.22 µm Filter B->C D Inject into HPLC System C->D E Gradient Elution on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Chromatogram Peaks F->G H Calculate Area Percent G->H I Report Final Purity H->I

Caption: Workflow for HPLC purity analysis of this compound.

Method_Development_Logic A HPLC Method Optimization Goal: Accurate Purity Assessment B Stationary Phase (Column Choice) A->B C Mobile Phase (Solvent & Modifier) A->C D Elution Mode (Isocratic vs. Gradient) A->D B1 Standard C18 (Good hydrophobic retention) B->B1 B2 Phenyl-Hexyl (Alternative selectivity) B->B2 C1 Acetonitrile/Water (Common RP solvents) C->C1 C2 Acid Modifier (e.g., Formic) (Improves peak shape for acids) C->C2 D1 Isocratic (Fast, simple) D->D1 D2 Gradient (Resolves complex mixtures) D->D2 E Improved Resolution B1->E C1->E C2->E G Good Peak Symmetry C2->G F Acceptable Run Time D1->F D2->E

Caption: Logical relationships in HPLC method development for purity analysis.

References

Reactivity Face-Off: 4,6-Dichloropyrimidine vs. 2,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyrimidines, in particular, serve as versatile building blocks for the synthesis of a vast array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The positional isomerism of the chloro substituents dramatically influences the reactivity of the pyrimidine core, dictating the feasibility and outcome of synthetic strategies. This guide provides a comprehensive comparison of the reactivity of 4,6-dichloropyrimidine and 2,6-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr), supported by established chemical principles and representative experimental data.

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that renders it susceptible to nucleophilic attack. The two ring nitrogen atoms exert a strong electron-withdrawing effect, activating the chloro substituents towards displacement. This activation is not uniform across all positions, leading to significant differences in reactivity between isomers.

Theoretical Basis for Reactivity

The generally accepted order of reactivity for halogen substituents on the pyrimidine ring in SNAr reactions is C4(6) > C2 >> C5.[1][2][3] This hierarchy is primarily governed by the ability of the pyrimidine ring to stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.

Attack at the C4 or C6 position allows for the delocalization of the negative charge onto both ring nitrogen atoms through resonance, resulting in a more stable intermediate. Conversely, when a nucleophile attacks the C2 position, the negative charge is delocalized over only one nitrogen atom. The greater stabilization of the Meisenheimer complex for C4/C6 substitution leads to a lower activation energy and, consequently, a faster reaction rate.

Comparative Reactivity Data

While direct, side-by-side kinetic data for the nucleophilic aromatic substitution of 4,6-dichloropyrimidine and 2,6-dichloropyrimidine under identical conditions are not extensively reported in the literature, a robust comparison can be drawn from the foundational principles of heterocyclic chemistry and published synthetic protocols. The following table summarizes the expected relative reactivity and provides representative yields for mono-amination reactions.

Feature4,6-Dichloropyrimidine2,6-DichloropyrimidineRationale
Relative Reactivity in SNAr HigherLowerThe chloro groups at the 4 and 6 positions are more activated towards nucleophilic attack due to greater stabilization of the Meisenheimer intermediate.[1][2][3]
Regioselectivity of Mono-substitution Single product (symmetrical)Single product (symmetrical)Both molecules are symmetrical, leading to a single mono-substituted product.
Typical Reaction Conditions for Amination Can often proceed under milder conditions (e.g., lower temperatures, shorter reaction times).[4][5]May require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields.The higher intrinsic reactivity of the 4/6 positions allows for more facile substitution.
Representative Mono-amination Yield High (e.g., 60-95% with various amines)[5]Moderate to High (yields are generally expected to be lower than for the 4,6-isomer under identical conditions)This is an inference based on the established reactivity order of C4(6) > C2.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following is a representative protocol for the nucleophilic aromatic substitution on a dichloropyrimidine with an amine.

General Protocol for Mono-amination of Dichloropyrimidines

Materials:

  • Dichloropyrimidine (4,6- or 2,6-isomer)

  • Amine of choice

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or ethanol)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, if necessary)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware, stirring and heating apparatus

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • If the amine salt is used or if the reaction requires a base, add the base (1.5-2.0 equivalents).

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation as required.

Visualizing the Reaction Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on dichloropyrimidines.

Experimental_Workflow A Reactant Preparation (Dichloropyrimidine, Amine, Solvent, Base) B Reaction Setup (Inert atmosphere, Stirring) A->B C Heating & Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Chromatography, Recrystallization) D->E F Product Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for the amination of dichloropyrimidines.

Conclusion

References

A Comparative Guide to the Spectroscopic Data of Substituted Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of substituted pyrimidine carboxylic acids. The information is intended to assist researchers in the identification, characterization, and quality control of these important heterocyclic compounds, which are key scaffolds in medicinal chemistry. The data presented herein has been compiled from various spectroscopic studies and is organized for clear comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid, along with a representative substituted derivative, 2-chloropyrimidine-5-carboxylic acid.

UV/Vis Spectroscopy
Compoundλmax (nm)Solvent
Pyrimidine-4-carboxylic acid205, 256PBS (pH 7.2)
Substituted Pyrimidine Derivatives~320-365Ethanol

Note: The UV absorption maxima can be influenced by the solvent and the pH of the medium, as well as the nature and position of substituents on the pyrimidine ring.[1][2]

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
Pyrimidine-2-carboxylic acidν(C=O): ~1700-1750, ν(O-H): 2500-3300 (broad), Pyrimidine ring vibrations: ~1400-1600
Pyrimidine-5-carboxylic acidPyrimidine ring vibration: 1593
General Carboxylic Acidsν(C=O): 1760-1690, ν(O-H): 3300-2500 (broad), ν(C-O): 1320-1210, δ(O-H): 1440-1395 and 950-910[3]

Note: The carbonyl (C=O) stretching frequency is sensitive to the electronic effects of substituents on the pyrimidine ring and hydrogen bonding.[4] The broad O-H stretch is a characteristic feature of carboxylic acids and is often observed to overlap with C-H stretching vibrations.[3]

¹H NMR Spectroscopy
CompoundChemical Shifts (δ, ppm)Solvent
Parent PyrimidineH-2: ~9.27, H-4/H-6: ~8.78, H-5: ~7.38CDCl₃
2-Chloropyrimidine-5-carboxylic acidPyrimidine protons: ~8.9-9.2Not specified
General Carboxylic Acids-COOH: 10-13 (broad singlet)Various deuterated solvents

Note: The chemical shifts of the pyrimidine ring protons are influenced by the position of the carboxylic acid group and other substituents. Electron-withdrawing groups tend to shift proton signals downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm).[5] The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift and is exchangeable with D₂O.[6]

¹³C NMR Spectroscopy
CompoundChemical Shifts (δ, ppm)Solvent
Parent PyrimidineC-2: ~157.4, C-4/C-6: ~156.9, C-5: ~121.7CDCl₃
General Carboxylic Acids-COOH: 160-185Various deuterated solvents

Note: The chemical shift of the carbonyl carbon in the carboxylic acid group is typically in the range of 160-185 ppm.[7][8] The positions of the carbon signals of the pyrimidine ring are sensitive to the nature and position of substituents.

Mass Spectrometry
CompoundKey Fragmentation Pathways
Pyrimidine Carboxylic AcidsPrimary fragmentation often involves the loss of the carboxylic acid group (-COOH) or related fragments (e.g., H₂O, CO).
Substituted PyrimidinesFragmentation patterns are highly dependent on the nature of the substituents. Common losses include small molecules like HCN and radicals corresponding to the substituents.[9][10]

Note: The fragmentation of pyrimidine derivatives in mass spectrometry can be complex. The initial fragmentation is often dictated by the substituent on the pyrimidine ring.[11] For carboxylic acid derivatives, the loss of the carboxyl group is a common fragmentation pathway.[12]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and the specific compound being analyzed.

UV/Vis Spectroscopy

A solution of the pyrimidine carboxylic acid derivative is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration is adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is reported.[1]

Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two KBr plates.[13] The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

NMR Spectroscopy

A solution of the pyrimidine carboxylic acid derivative is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.[14] For the identification of exchangeable protons (e.g., -COOH, -NH₂, -OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum.[5]

Mass Spectrometry

Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced into the high-vacuum source, where it is vaporized and bombarded with a beam of high-energy electrons. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer through a capillary at a high voltage. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a substituted pyrimidine carboxylic acid.

Spectroscopic_Workflow Sample Substituted Pyrimidine Carboxylic Acid Sample UV_Vis UV/Vis Spectroscopy Sample->UV_Vis Initial Characterization IR IR Spectroscopy Sample->IR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Detailed Structure MS Mass Spectrometry Sample->MS Molecular Formula Purity Purity Assessment UV_Vis->Purity Functional_Groups Functional Group Identification IR->Functional_Groups Structural_Elucidation Structural Elucidation (Connectivity) NMR->Structural_Elucidation Molecular_Weight Molecular Weight and Formula Confirmation MS->Molecular_Weight Final_Structure Final Structure Confirmation Purity->Final_Structure Functional_Groups->Final_Structure Structural_Elucidation->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Study of Leaving Groups on the Pyrimidine Ring for Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring, often achieved through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, is critically dependent on the nature of the leaving group. This guide provides an objective comparison of common leaving groups on the pyrimidine ring, supported by experimental data, to aid in the rational design of synthetic routes.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a fundamental transformation. The reactivity of a leaving group in an SNAr reaction is primarily governed by its ability to stabilize the negative charge in the transition state and its facility to depart from the Meisenheimer complex.

Comparative Reactivity of Leaving Groups

The reactivity of leaving groups in SNAr reactions on the pyrimidine ring generally follows the order: Sulfonyl > Halogens . Within the sulfonyl and halogen groups, further reactivity trends are observed.

Key Observations:

  • Sulfonyl groups , such as methylsulfonyl (MeSO₂), are significantly more reactive than halogen leaving groups. In some instances, 2-halopyrimidines show no observable reaction under conditions where 2-sulfonylpyrimidines react readily.[1]

  • For halogens , the reactivity order can vary depending on the reaction conditions and the rate-determining step. In many cases, the order is F > Cl ≈ Br > I , which is attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. However, if the expulsion of the leaving group is rate-limiting, the order can be reversed (I > Br > Cl > F ), reflecting the C-X bond strength.

  • The position of the leaving group on the pyrimidine ring also plays a crucial role. For 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the 4-position.[2]

Table 1: Quantitative Comparison of Leaving Group Reactivity in SNAr Reactions

Leaving GroupSubstrateNucleophileSolventRate Constant (k) / Relative RateReference
Sulfonyl
Methylsulfonyl2-(Methylsulfonyl)pyrimidineGlutathioneaq. bufferHighly Reactive[1]
Halogens
Chlorine2-ChloropyrimidineDiethylamineCCl₄:EtOH (80:20)0.00639 dm³ mol⁻¹ s⁻¹ (at 40°C)[3]
Chlorine2-ChloropyrimidinePiperidineEthanol1.86 x 10⁻⁴ dm³ mol⁻¹ s⁻¹ (at 40°C)[3]
Bromine2-BromopyridinePiperidineMethanolRelative rate vs. 2-Chloropyridine ≈ 1[4]
Iodine2-IodopyridinePiperidineMethanolRelative rate vs. 2-Chloropyridine ≈ 1[4]
Fluorine2-Fluoropyridine*PiperidineMethanolRelative rate vs. 2-Chloropyridine ≈ 1[4]
Other
Methylthio2-(Methylthio)pyrimidineGlutathioneaq. bufferUnreactive[1]
Hydroxy2-HydroxypyrimidineGlutathioneaq. bufferUnreactive[1]
Amino2-AminopyrimidineGlutathioneaq. bufferUnreactive[1]

Note: Data for 2-halopyridines are included as a proxy due to the limited direct comparative kinetic data for 2-halopyrimidines under identical conditions. The relative rates for pyridinium salts suggest similar reactivity among F, Cl, Br, and I in that specific system.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. In this context, the reactivity of the leaving group is primarily determined by the ease of oxidative addition of the palladium catalyst to the carbon-leaving group bond.

Comparative Reactivity of Leaving Groups

The generally accepted reactivity order for leaving groups in Suzuki-Miyaura coupling is: I > Br > OTf > Cl > F . This trend is directly related to the carbon-leaving group bond dissociation energy.

Key Observations:

  • Bromine is significantly more reactive than chlorine . For substrates like 5-bromo-2-chloropyrimidine, Suzuki coupling occurs selectively at the C-Br bond.[5][6]

  • Sulfonates , such as triflate (OTf), are also excellent leaving groups for Suzuki coupling, with reactivity often greater than chlorides.

  • While chlorides are less reactive, the use of specialized ligands and conditions can facilitate their coupling.[7]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling of Dihalopyrimidines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Product(s) & Yield (%)Reference
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100Selective coupling at C-5 (Br)[5]
2,5-DibromopyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100Mono-substitution (requires careful control)[5]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1004-Phenyl-2-chloropyrimidine (81%)[8]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Coupling at the bromophenyl group[9][10]

Experimental Protocols

General Protocol for Kinetic Analysis of SNAr Reactions

This protocol describes a general method for comparing the rates of reaction of different halopyrimidines with a nucleophile using UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare stock solutions of the pyrimidine substrates (e.g., 2-chloropyrimidine, 2-bromopyrimidine) of known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

    • Prepare a stock solution of the nucleophile (e.g., piperidine, sodium ethoxide) of known concentration in the same solvent.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength where the product absorbs significantly more or less than the reactants.

    • In a cuvette, mix the pyrimidine substrate solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

    • Immediately start recording the change in absorbance over time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.

    • The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the nucleophile.

    • Repeat the experiment for each pyrimidine derivative to compare their second-order rate constants.

General Protocol for Comparative Suzuki-Miyaura Coupling

This protocol allows for the comparison of the reactivity of different leaving groups in a Suzuki-Miyaura reaction.

  • Reaction Setup:

    • In a flame-dried Schlenk tube, add the pyrimidine substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the degassed solvent (e.g., 1,4-dioxane/water).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis:

    • After completion, cool the reaction to room temperature and perform a standard aqueous work-up.

    • Purify the crude product by flash column chromatography.

    • Determine the yield of the product for each leaving group to compare their reactivity.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

Pyrimidine derivatives are crucial as kinase inhibitors. The Aurora kinases, a family of serine/threonine kinases that play a key role in mitosis, are important targets in cancer therapy.[11][12] Many pyrimidine-based compounds have been developed as Aurora kinase inhibitors.[13][14][15][16] The following diagram illustrates a simplified Aurora Kinase signaling pathway.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Proteins Key Proteins cluster_Inhibitor Therapeutic Intervention G2 G2 Phase Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA activates Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB activates Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis PLK1 PLK1 CDK1_CyclinB CDK1/Cyclin B PLK1->CDK1_CyclinB activates CDK1_CyclinB->Prophase drives entry into TPX2 TPX2 AuroraA->TPX2 activates Centrosome Centrosome Maturation AuroraA->Centrosome Chromosome Chromosome Alignment AuroraB->Chromosome AuroraB->Cytokinesis Spindle Bipolar Spindle Assembly TPX2->Spindle Centrosome->Spindle Pyrimidine_Inhibitor Pyrimidine-based Aurora Kinase Inhibitor Pyrimidine_Inhibitor->AuroraA Pyrimidine_Inhibitor->AuroraB

Caption: Simplified Aurora Kinase signaling pathway during the G2/M transition and mitosis.

The synthesis of pyrimidine-based kinase inhibitors often involves a key SNAr or cross-coupling step to introduce diversity. The following diagram illustrates a general workflow for the synthesis and evaluation of such inhibitors.

Inhibitor_Synthesis_Workflow start Start: Pyrimidine with Leaving Group (LG) diversification Introduction of Diversity start->diversification snar Nucleophilic Aromatic Substitution (SNAr) purification Purification and Characterization snar->purification coupling Suzuki-Miyaura Cross-Coupling coupling->purification diversification->snar e.g., Amines diversification->coupling e.g., Boronic Acids screening Biological Screening (e.g., Kinase Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->diversification Iterative Design lead_opt Lead Optimization sar->lead_opt end End: Candidate Drug lead_opt->end

Caption: General workflow for the synthesis and development of pyrimidine-based kinase inhibitors.

References

Assessing the Biological Activity of 4,6-Dichloropyrimidine-2-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the biological activities of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activities of analogs of 4,6-Dichloropyrimidine-2-carboxylic acid, a versatile heterocyclic compound.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This document summarizes quantitative data on the biological performance of various pyrimidine analogs, details key experimental protocols for their evaluation, and visualizes relevant biological pathways.

Quantitative Biological Activity Data

The in vitro cytotoxic effects of pyrimidine derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines, where a lower IC50 value indicates greater potency.[5] The following tables summarize the IC50 values for a selection of pyrimidine derivatives from various studies.

Table 1: Anticancer Activity of Pyrimidine Analogs against Pancreatic Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
XYZ-I-73MiaPaCa-23.6 ± 0.4Gemcitabine (GemHCl)24.2 ± 1.3
Irinotecan10.1 ± 1.5
5-Fluorouracil (5-FU)13.2 ± 1.1
XYZ-I-71MiaPaCa-212.3 ± 1.7Gemcitabine (GemHCl)24.2 ± 1.3
5-Fluorouracil (5-FU)13.2 ± 1.1

Data synthesized from a study on novel pyrimidine nucleoside analogs.[6][7]

Table 2: Cytotoxic Activity of Pyrimidine-Hydrazone Derivatives Against Various Cancer Cell Lines

CompoundLoVo (Colon Adenocarcinoma) IC50 (µM)LoVo/DX (Resistant Colon Adenocarcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)CCRF-CEM (Leukemic Lymphoblasts) IC50 (µM)THP-1 (Monocytic Leukemia) IC50 (µM)
4 >1002.515.612.56.253.121.56
5 12.51.566.256.253.121.560.78
7 253.1212.512.56.253.121.56
Doxorubicin0.781001.560.780.390.20.1

This table summarizes the in vitro antitumor activity of newly designed pyrimidine-hydrazone hybrids.[2]

Table 3: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

CompoundIC50 (µM)
24 2.8 ± 0.10
8 72.0 ± 6.20
9 126.43 ± 6.16
22 300.25 ± 12.5
23 257.0 ± 4.18
D-saccharic acid 1,4-lactone (Standard)45.75 ± 2.16

Data from a study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors.[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activities of pyrimidine compounds.[5] Below are methodologies for key in vitro assays.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).[5][9] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5]

  • Cell Seeding: Cancer cells (e.g., pancreatic, breast, colon cancer cell lines) are plated in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Serial dilutions of the test compound are prepared in culture medium. The concentration range should be broad enough to determine a full dose-response curve (e.g., 0.01 µM to 100 µM). The culture medium is removed from the wells and replaced with 100 µL of the compound dilutions. Vehicle-only wells serve as a negative control. The plates are then incubated for 48 to 72 hours.[9]

  • MTT Addition and Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[9]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[9]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) versus necrosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated for 15 minutes in the dark at room temperature.[9]

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the samples are analyzed by flow cytometry within one hour.[9]

  • Data Analysis: The percentage of cells in each quadrant is quantified: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[9]

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on cell motility.[9]

  • Cell Seeding and Wound Creation: Cells are grown to a confluent monolayer in 6-well plates. A scratch or "wound" is created in the monolayer using a sterile 200 µL pipette tip.[9]

  • Compound Treatment: The cells are washed to remove debris and then treated with the test compound at various concentrations in a culture medium.

  • Image Acquisition and Analysis: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours). The rate of wound closure is measured and compared between treated and untreated cells. A significant inhibition of cell movement toward the wound indicates potential anti-migratory activity.[6]

Visualizing Mechanisms of Action

The biological effects of this compound analogs are often attributed to their interaction with specific molecular targets and modulation of key signaling pathways involved in cell growth, apoptosis, and inflammation.[1]

Experimental Workflow for In Vitro Assessment

The following diagram illustrates a typical workflow for the in vitro assessment of novel pyrimidine analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Analogs Characterization Structural Validation (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Test Compounds Apoptosis Apoptosis Assay (Annexin V/PI) Characterization->Apoptosis Migration Cell Migration Assay Characterization->Migration Enzyme Enzyme Inhibition Assays Characterization->Enzyme IC50 IC50 Determination Cytotoxicity->IC50 Pathway Pathway Analysis Apoptosis->Pathway Migration->Pathway Enzyme->Pathway SAR Structure-Activity Relationship IC50->SAR Pathway->SAR

Caption: Workflow for assessing the biological activity of pyrimidine analogs.

Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrimidine analogs act as potent inhibitors of Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis.[5] Inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn inhibits DNA synthesis and cell proliferation.[5]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide Required for DHFR->THF Pyrimidine Pyrimidine Analog (e.g., Methotrexate) Pyrimidine->DHFR Inhibits DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA

Caption: DHFR inhibition by pyrimidine compounds.[5]

Modulation of Apoptotic Pathways

Certain pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as p53 and BAX.[6][7]

Apoptosis_Pathway Pyrimidine Pyrimidine Analog p53 p53 Activation Pyrimidine->p53 BAX BAX Upregulation p53->BAX Mitochondria Mitochondrial Dysfunction BAX->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by pyrimidine analogs via p53 and BAX.

References

A Comparative Guide to Regioselectivity in SNAr Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines is a critical consideration in the synthesis of a vast array of biologically active molecules. The inherent electronic properties of the pyrimidine ring, coupled with the influence of substituents, dictate the position of nucleophilic attack, thereby governing the final product distribution. This guide provides an objective comparison of the regioselectivity observed in SNAr reactions of three key dichloropyrimidine isomers: 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine, supported by experimental data and detailed methodologies.

Key Factors Influencing Regioselectivity

The regiochemical outcome of SNAr reactions on dichloropyrimidines is primarily governed by a combination of electronic and steric factors. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chlorine atoms towards nucleophilic attack. The stability of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, plays a crucial role in determining the preferred site of substitution. Generally, substitution is favored at positions that allow for better delocalization of the negative charge in the Meisenheimer complex.

Substituents on the pyrimidine ring can significantly influence this selectivity:

  • Electron-withdrawing groups (EWGs) at the C5 position of 2,4-dichloropyrimidines generally enhance the preference for nucleophilic attack at the C4 position.

  • Electron-donating groups (EDGs) at the C6 position of 2,4-dichloropyrimidines can reverse the typical selectivity, favoring attack at the C2 position.[1][2]

  • The nature of the nucleophile also plays a pivotal role. For instance, tertiary amines have been shown to exhibit a preference for the C2 position in reactions with 5-substituted-2,4-dichloropyrimidines.[3]

Comparative Performance with Various Nucleophiles

The following tables summarize the regioselectivity and yields observed in SNAr reactions of different dichloropyrimidines with a range of nucleophiles.

2,4-Dichloropyrimidine Derivatives

The C4 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the C2 position.[4] This preference can be modulated by substituents on the pyrimidine ring.

Table 1: Regioselectivity of Amination on 6-Aryl-2,4-dichloropyrimidines [5]

EntryAmine NucleophileBaseCatalystC4:C2 Ratio
1Aniline-None70:30
2AnilineLiHMDSPd(OAc)₂91:9
3N-MethylanilineLiHMDSPd(OAc)₂97:3

Table 2: Regioselectivity of Amination on 2,4-dichloro-5-nitropyrimidine [6]

EntryAmine NucleophileProductYield (%)
1Triethylamine4-Chloro-5-nitropyrimidin-2-amine91
2N-Methylpyrroline4-Chloro-5-nitropyrimidin-2-amine25
4,6-Dichloropyrimidine Derivatives

In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are equivalent unless other substituents are present to differentiate them.

Table 3: Yields of SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [7]

EntryNucleophileProductYield (%)
1Indoline2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde60
2N-Ethylaniline(E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one20

Table 4: Yields of Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines [4]

EntryAmine NucleophileProductYield (%)
1N-(2-(1-Adamantyloxy)ethyl)amineN-[2-(1-Adamantyloxy)ethyl]-6-chloropyrimidin-4-amine99
2N-((1-Adamantyl)methyl)amineN-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine65
3N-(1-Adamantyl)amineN-(1-Adamantyl)-6-chloropyrimidin-4-amine60
2,5-Dichloropyrimidine

Experimental data on the regioselectivity of SNAr reactions for 2,5-dichloropyrimidine is limited in the reviewed literature, preventing a detailed quantitative comparison at this time. General principles suggest that the C2 position would be more activated towards nucleophilic attack due to the proximity of both nitrogen atoms.

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine[5]

This protocol details a palladium-catalyzed amination that favors substitution at the C4 position.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Amine (e.g., Aniline, 1.1 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the 6-aryl-2,4-dichloropyrimidine and the amine in THF, add LiHMDS at room temperature.

  • Add the Pd(OAc)₂ catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde[7]

This protocol describes a catalyst-free SNAr reaction.

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv)

  • Amine (e.g., Indoline, 1.0 equiv)

  • Triethylamine (TEA) (1.0 equiv)

  • Ethanol (EtOH)

Procedure:

  • Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and the amine in ethanol.

  • Add triethylamine to the solution.

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the solid product by filtration.

  • Recrystallize the solid from ethanol to afford the pure product.

Visualization of Regioselectivity Principles

The following diagrams illustrate the key factors governing the regioselectivity in SNAr reactions of dichloropyrimidines.

G Factors Influencing Regioselectivity in SNAr of Dichloropyrimidines cluster_24 2,4-Dichloropyrimidine 2,4-DCP 2,4-Dichloropyrimidine C4_Attack Attack at C4 (Generally Favored) 2,4-DCP->C4_Attack General Case C2_Attack Attack at C2 (Generally Disfavored) 2,4-DCP->C2_Attack EDG_C6 EDG at C6 EDG_C6->C2_Attack Favors EWG_C5 EWG at C5 EWG_C5->C4_Attack Enhances Tertiary_Amine Tertiary Amine Nucleophile Tertiary_Amine->C2_Attack Can Favor

Caption: Factors influencing regioselectivity in 2,4-dichloropyrimidines.

G General SNAr Workflow for Dichloropyrimidines Start Start: Dichloropyrimidine Reaction Reaction Conditions (Solvent, Base, Temp.) Start->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-O⁻) Nucleophile->Reaction Analysis Analysis (TLC, LC-MS) Reaction->Analysis Workup Workup & Purification Analysis->Workup Product Monosubstituted Product Workup->Product

Caption: General experimental workflow for SNAr reactions.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,6-Dichloropyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 4,6-Dichloropyrimidine-2-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step framework for the safe disposal of this compound, adhering to standard safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as hazardous, and direct contact should be avoided.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.
Eye/Face Protection Safety glasses with side-shields or a face shield.
Skin and Body Protection A complete suit protecting against chemicals or a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Use a particle respirator for nuisance exposures.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with other waste streams unless compatibility is confirmed.

  • Spill Management:

    • In case of a spill, prevent the substance from entering drains or waterways.[2]

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[3]

    • For wet spills, use an absorbent material to contain the spill, then collect it into a labeled container.[2]

    • Wash the affected area with large amounts of water and prevent runoff into drains.[2]

  • Disposal Route:

    • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Dispose of the contents and the container at an approved waste disposal plant.[5]

  • Contaminated Packaging:

    • Containers that held this compound should be triple-rinsed with a suitable solvent.[4]

    • The rinsate should be collected and treated as hazardous waste.

    • After thorough cleaning, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start Start: Identify Waste cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path cluster_procedure Disposal Procedure cluster_final Final Disposition start This compound for Disposal assess Is the material contaminated? start->assess package Empty Contaminated Packaging start->package pure Pure/Uncontaminated Waste assess->pure No contaminated Contaminated Material (e.g., spill debris, labware) assess->contaminated Yes collect_pure Collect in a labeled, sealed hazardous waste container. pure->collect_pure collect_cont Collect in a labeled, sealed hazardous waste container. contaminated->collect_cont rinse Triple-rinse container. Collect rinsate as hazardous waste. package->rinse licensed_disposal Transfer to a licensed chemical waste disposal facility for incineration or destruction. collect_pure->licensed_disposal collect_cont->licensed_disposal rinse->licensed_disposal recycle_landfill Recycle, recondition, or dispose of rinsed container in a sanitary landfill per regulations. rinse->recycle_landfill

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dichloropyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 4,6-Dichloropyrimidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment is paramount. The following table summarizes the required personal protective equipment to mitigate exposure risks.

Protection TypeRecommended SpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles conforming to EN166 or equivalent.[1]Protects against splashes and dust particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) tested to EN 374.Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat, long-sleeved clothing.[2]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[3]Protects against inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedural steps is mandatory to ensure the safe handling of this compound at every stage.

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary PPE as detailed in the table above.

  • Handling:

    • Avoid breathing dust or fumes.[1]

    • Prevent contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly sealed when not in use.[4]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Plan: Managing Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Waste: Dispose of the chemical waste in accordance with federal, state, and local regulations. This may involve a licensed chemical destruction plant or controlled incineration.[5]

  • Contaminated Packaging: Triple rinse containers (or equivalent) before offering for recycling or reconditioning. Alternatively, puncture containers to prevent reuse and dispose of them in a sanitary landfill.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation handling Handling prep->handling Proceed with caution spill Spill or Exposure handling->spill Accident disposal Disposal handling->disposal After use first_aid First Aid spill->first_aid Immediate action first_aid->handling If safe to continue waste_collection Waste Collection disposal->waste_collection Segregate waste

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.